Technical Documentation Center

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Scalable Synthesis of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric Acid via Arndt-Eistert Homologation

Executive Summary This technical guide details the synthesis of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid , a chiral -amino acid building block essential for the development of peptidomimetics, foldamers, and prote...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the synthesis of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid , a chiral


-amino acid building block essential for the development of peptidomimetics, foldamers, and protease-resistant peptide analogs.

While various routes exist (e.g., Knoevenagel condensation followed by asymmetric hydrogenation), this guide prioritizes the Arndt-Eistert Homologation of Fmoc-(R)-2-bromo-phenylalanine. This route is selected for its rigorous preservation of stereochemistry, operational scalability in a research setting, and the commercial availability of the chiral starting material.

Target Audience: Synthetic Organic Chemists, Peptide Scientists, and Process Development Engineers.

Retrosynthetic Analysis & Strategy

The synthesis relies on the one-carbon homologation of the


-amino acid precursor.[1][2] The critical strategic decision is the choice of the Wolff Rearrangement  to convert an 

-diazoketone into the

-amino acid.
Key Strategic Advantages:
  • Stereochemical Integrity: The Wolff rearrangement proceeds with complete retention of configuration at the migrating chiral center.

  • Orthogonal Protection: The Fmoc group remains stable under the mild, neutral conditions of the silver-catalyzed rearrangement, preventing the need for protecting group manipulation.

  • Substrate Tolerance: The 2-bromophenyl moiety is an ortho-substituted aryl ring. While sterically demanding, it is chemically inert to the diazotization and rearrangement conditions, unlike reactive functional groups (e.g., unprotected hydroxyls or amines).

Pathway Visualization

The following diagram outlines the logical flow from the commercially available precursor to the final target.

G Start Fmoc-(R)-2-bromo-Phe-OH (Starting Material) MixedAnh Mixed Anhydride (Activated Intermediate) Start->MixedAnh i-BuOCOCl, NMM THF, -15°C Diazo α-Diazoketone (Key Intermediate) MixedAnh->Diazo CH2N2 (excess) 0°C to RT Ketene Ketene Intermediate (Transient) Diazo->Ketene Wolff Rearrangement AgBz, Heat/Sonication Product Fmoc-(R)-3-amino-4-(2-bromophenyl) butyric acid (Target) Ketene->Product H2O (Nucleophile) Dioxane

Caption: Figure 1. One-carbon homologation pathway via Arndt-Eistert synthesis.[1][2][3][4][5]

Detailed Experimental Protocol

Phase 1: Activation and Diazoketone Formation

The formation of the


-diazoketone is the most safety-critical step. The carboxylic acid is first activated as a mixed anhydride to prevent racemization, then reacted with diazomethane.

Reagents:

  • Fmoc-(R)-2-bromo-phenylalanine (1.0 equiv)

  • Isobutyl chloroformate (IBCF) (1.1 equiv)

  • N-Methylmorpholine (NMM) (1.1 equiv)[1]

  • Diazomethane (

    
    ) (~0.3M in diethyl ether, excess)
    
  • Anhydrous THF[1]

Protocol:

  • Dissolution: Dissolve Fmoc-(R)-2-bromo-Phe-OH (10 mmol) in anhydrous THF (50 mL) under nitrogen atmosphere.

  • Activation: Cool the solution to -15°C (ice/salt bath). Add NMM (11 mmol) followed dropwise by IBCF (11 mmol).

    • Mechanism Note: The low temperature is critical to minimize the formation of the "urethane" byproduct and prevent racemization via oxazolone formation.

    • Observation: A white precipitate (NMM·HCl) will form immediately. Stir for 20 minutes.

  • Diazotization: Filter the mixture rapidly under inert gas to remove NMM·HCl (optional but recommended for purity). Add the filtrate dropwise to a freshly prepared, ice-cold solution of diazomethane in ether (approx. 20 mmol, 2.0 equiv).

    • Safety Note: Do not use ground glass joints with diazomethane. Use fire-polished glassware to prevent explosion triggers.

  • Reaction: Allow the mixture to warm to room temperature and stir for 3-4 hours.

    • Monitoring: TLC (Ethyl Acetate/Hexane 1:1) should show the disappearance of the mixed anhydride and the appearance of a bright yellow spot (diazoketone).

  • Workup: Quench excess diazomethane carefully with a few drops of acetic acid until nitrogen evolution ceases and the yellow color fades slightly. Evaporate solvents under reduced pressure (cold bath) to yield the crude diazoketone as a yellow solid.

Phase 2: Wolff Rearrangement (Silver-Catalyzed)

The conversion of the diazoketone to the


-amino acid requires a silver catalyst.[6] The ortho-bromo substituent provides steric bulk, which may require longer reaction times or sonication to ensure completion.

Reagents:

  • Crude Diazoketone from Phase 1

  • Silver Benzoate (

    
    ) (0.1 equiv)
    
  • 1,4-Dioxane / Water (9:1 ratio)

Protocol:

  • Setup: Dissolve the crude diazoketone in a mixture of 1,4-dioxane and water (90 mL : 10 mL).

  • Catalysis: Add silver benzoate (1.0 mmol, 0.1 equiv).

  • Rearrangement:

    • Method A (Thermal): Heat to 70°C in the dark. Nitrogen evolution will occur.[7] Stir until evolution ceases (approx. 1-2 hours).

    • Method B (Sonication - Recommended): Place the flask in an ultrasonic bath at room temperature. Sonication often accelerates the reaction and suppresses side reactions in sterically hindered substrates [1].

  • Workup: Filter the reaction mixture through a Celite pad to remove silver residues. Wash the pad with dioxane.

  • Purification: Concentrate the filtrate. Dissolve the residue in saturated

    
     (aq) and wash with diethyl ether (removes non-acidic impurities). Acidify the aqueous layer to pH 2 with 1M HCl and extract with Ethyl Acetate (3x). Dry over 
    
    
    
    and concentrate.
  • Final Polish: Recrystallize from Ethyl Acetate/Hexane or purify via column chromatography (

    
    /MeOH) if necessary.
    

Mechanistic Logic & Troubleshooting

The following diagram illustrates the critical electron flow during the Wolff rearrangement, highlighting why stereochemistry is retained.

Mechanism cluster_retention Stereochemical Fidelity Step1 Diazoketone (Loss of N2) Step2 Wolff Rearrangement (1,2-Shift of Alkyl Group) Step1->Step2 - N2 (gas) Step3 Ketene Intermediate (Planar, Achiral Carbonyl) Step2->Step3 Retention of Configuration Step4 Nucleophilic Attack (Water adds to Ketene) Step3->Step4 + H2O

Caption: Figure 2. Mechanism of the Wolff Rearrangement highlighting the 1,2-shift.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield (Phase 1) Hydrolysis of Mixed AnhydrideEnsure THF is anhydrous. Minimize time between activation and

addition.
Racemization Base-catalyzed oxazolone formationKeep activation temp at -15°C. Do not use excess NMM.
Incomplete Rearrangement Steric hindrance from 2-Br groupSwitch from thermal heating to Ultrasound (Sonication) . Add fresh catalyst portionwise.
"Urethane" Impurity Reaction with water during rearrangementEnsure rapid ketene formation; however, water is the reactant here. If urethane forms, it implies carbene insertion into N-H, which is rare with Fmoc.

Analytical Specifications

To validate the synthesis, the following analytical criteria must be met:

  • HPLC Purity: >98% (C18 column, Water/Acetonitrile gradient with 0.1% TFA).

  • Chiral HPLC: Enantiomeric Excess (ee) >99% (Chiralpak AD-H or OD-H column).

  • Mass Spectrometry (ESI):

    
     consistent with calculated mass (approx. 480.3 Da for 
    
    
    
    ). Note the characteristic 1:1 isotopic pattern of Bromine (
    
    
    ).
  • 1H NMR (DMSO-d6):

    • 
       7.89 (d, 2H, Fmoc), 7.2-7.6 (m, aromatic protons including 2-bromophenyl).
      
    • 
       4.1-4.3 (m, 3H, Fmoc 
      
      
      
      ).
    • 
       3.9 (m, 1H, 
      
      
      
      -CH).
    • 
       2.8-3.0 (m, 2H, 
      
      
      
      -CH2).
    • 
       2.4-2.6 (m, 2H, 
      
      
      
      -CH2).

Safety & Compliance (Critical)

  • Diazomethane: This is the primary hazard. It is explosive, carcinogenic, and toxic.

    • Mitigation: Use a dedicated diazomethane generation kit with polished glass joints (Clear-Seal). Use a blast shield. Alternatively, use TMS-Diazomethane (Trimethylsilyldiazomethane) as a safer, non-explosive liquid substitute, though yields may vary slightly [2].

  • Silver Residues: Silver waste must be segregated from standard heavy metals for reclamation.

  • Fmoc Stability: Avoid secondary amines (piperidine, morpholine) during workup to prevent premature Fmoc cleavage.

References

  • Müller, A., Vogt, C., & Sewald, N. (1998).[6][8] Synthesis of Fmoc-

    
    -Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement.[4][6] Synthesis, 1998(6), 837-841. 
    
  • Cesar, J., & Sollner Dolenc, M. (2001).[8] Trimethylsilyldiazomethane in the preparation of diazoketones via mixed anhydride and coupling reagent methods: a new approach to the Arndt-Eistert synthesis. Tetrahedron Letters, 42(40), 7099-7102.

  • Podlech, J., & Seebach, D. (1995).[8][9] The Arndt-Eistert Reaction in Peptide Chemistry: A Facile Access to Homopeptides. Angewandte Chemie International Edition, 34(4), 471-472.

  • BenchChem. (2025).[1] A Comparative Guide to the Synthetic Methods of

    
    -Amino Acid Esters. 
    

Sources

Exploratory

Technical Guide: Structure Elucidation of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Executive Summary Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid is a high-value chiral -amino acid building block used in the synthesis of proteolytically stable peptidomimetics. Its structural integrity is defined by...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid is a high-value chiral


-amino acid building block used in the synthesis of proteolytically stable peptidomimetics. Its structural integrity is defined by three critical attributes: the regiochemistry of the bromine substituent (ortho-position), the integrity of the Fmoc protecting group, and the absolute configuration of the 

-carbon ((R)-enantiomer).

This guide provides a definitive analytical workflow for the complete structural elucidation of this molecule. It moves beyond basic characterization, offering a self-validating protocol that distinguishes the target molecule from its regioisomers (3-bromo, 4-bromo) and enantiomer (S-form).

Part 1: Molecular Architecture & Synthetic Context

The molecule consists of three distinct domains, each requiring specific analytical validation:

  • The Fmoc Reporter: A fluorenylmethyloxycarbonyl group protecting the amine.[1] Its NMR signals are diagnostic and invariant, serving as an internal standard for integration.

  • The

    
    -Amino Acid Backbone:  A 3-aminobutyric acid skeleton. Unlike 
    
    
    
    -amino acids, this contains an extra methylene group (
    
    
    -CH
    
    
    ), introducing specific spin systems in NMR.
  • The 2-Bromophenyl Payload: The critical side chain. The ortho-bromine provides a steric handle and a reactive site for downstream palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

Analytical Strategy Workflow

The following diagram outlines the logical flow for certifying the structure, moving from elemental composition to stereochemical purity.

ElucidationWorkflow Sample Crude/Purified Sample HRMS Step 1: HRMS (Isotope Pattern) Sample->HRMS Confirm Br presence NMR_1D Step 2: 1H/13C NMR (Regiochemistry) HRMS->NMR_1D Confirm M+H NMR_2D Step 3: 2D NMR (Connectivity) NMR_1D->NMR_2D Assign Backbone Chiral Step 4: Chiral HPLC (Enantiopurity) NMR_2D->Chiral Confirm Connectivity Release Validated Structure Chiral->Release ee > 98%

Caption: Step-wise analytical workflow ensuring elemental, structural, and stereochemical validation.

Part 2: Spectroscopic Characterization (NMR)

Nuclear Magnetic Resonance (NMR) is the primary tool for distinguishing the 2-bromophenyl isomer from the commercially common 4-bromophenyl analogs.

Solvent Selection

Protocol: Dissolve 5–10 mg of the sample in 0.6 mL of DMSO-d


 .
  • Causality: CDCl

    
     often causes peak broadening for Fmoc-amino acids due to aggregation and slow rotamer exchange. DMSO-d
    
    
    
    disrupts these aggregates, yielding sharp, integrable signals for the amide NH doublet.
1H NMR Assignment Strategy

The spectrum is divided into three zones. The critical distinction of the 2-bromo isomer lies in the Aromatic Zone .

Zone A: The Fmoc Group (Internal Standard)

These signals confirm the protecting group is intact.

  • 7.89 ppm (2H, d): Fluorene H-4,5 (pseudo-ortho).

  • 7.70 ppm (2H, d): Fluorene H-1,8.

  • 4.20–4.35 ppm (3H, m): The Fmoc CH

    
     and CH.
    
Zone B: The

-Amino Acid Backbone
  • 
    -CH (Multiplet, ~4.1 ppm):  The chiral center. It couples to the NH, the 
    
    
    
    -CH
    
    
    , and the benzylic
    
    
    -CH
    
    
    .
  • Amide NH (Doublet, ~7.4 ppm): In DMSO, this signal is distinct and couples to the

    
    -CH (
    
    
    
    Hz).
  • 
    -CH
    
    
    
    (Multiplet, ~2.4–2.6 ppm):
    These protons are diastereotopic (chemically non-equivalent) due to the adjacent chiral center. They appear as two distinct multiplets or a complex ABX system.
Zone C: The 2-Bromophenyl Ring (The Critical Identifier)

This is where you validate the ortho substitution.

  • 4-Bromo Isomer (Incorrect): Shows an AA'BB' system (two symmetric doublets) in the aromatic region.

  • 2-Bromo Isomer (Correct): Shows an ABCD system (four distinct signals).

    • H-3 (dd, ~7.6 ppm): The proton adjacent to the bromine is deshielded and appears downfield compared to the others.

    • H-6 (dd, ~7.2 ppm): The proton adjacent to the alkyl attachment.

    • H-4/H-5 (m, 7.0–7.2 ppm): The remaining ring protons.

Structural Connectivity (2D NMR)

To rigorously prove the structure, Heteronuclear Multiple Bond Correlation (HMBC) is required.

HMBC_Connectivity Beta_H Beta-CH (Proton) Carboxyl COOH (Carbon) Beta_H->Carboxyl 3-bond Gamma_CH2 Gamma-CH2 (Proton) Aromatic_C1 Ar-C1 (Quaternary) Gamma_CH2->Aromatic_C1 2-bond Aromatic_C2 Ar-C2 (C-Br) Gamma_CH2->Aromatic_C2 3-bond (Diagnostic)

Caption: Key HMBC correlations. The Gamma-CH2 to Ar-C2 (C-Br) correlation confirms the ortho-position.

Summary of Predicted NMR Shifts (DMSO-d )
PositionProton (

ppm)
MultiplicityCarbon (

ppm)
Diagnostic Note
NH 7.45d,

Hz
-Exchangeable with D

O

-CH
4.15m~48.0Chiral center

-CH

2.45, 2.55dd (x2)~38.0Diastereotopic

-CH

2.90, 3.05dd (x2)~36.5Benzylic, Diastereotopic
Ar-H3 7.58dd~132.5Deshielded by ortho-Br
Ar-H4/5/6 7.10–7.35m127–129Complex ABCD pattern
Fmoc CH

4.25d65.5Standard Reference

Part 3: Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides the elemental formula and a specific validation of the halogen.

  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive mode).

  • Target Ion:

    
     or 
    
    
    
    .
  • The Bromine Signature: Bromine exists as two isotopes,

    
    Br (50.7%) and 
    
    
    
    Br (49.3%).
    • Validation: The mass spectrum must show a doublet peak pattern for the molecular ion with nearly equal intensity (1:1 ratio) separated by 2 mass units (

      
       X and 
      
      
      
      ).
    • Failure Mode: If the ratio is not 1:1, the bromination is incomplete or the sample is contaminated with a non-brominated analog.

Part 4: Chiral Analysis (Enantiomeric Purity)

Determining the (R)-configuration requires separation from the (S)-enantiomer. Since this is an Fmoc-protected amino acid, it can be analyzed directly on a polysaccharide-based chiral stationary phase (CSP) without further derivatization.

Recommended Method: Chiral HPLC[1]
  • Column: Chiralpak ID or Immobilized Cellulose-1 (Amylose tris(3-chlorophenylcarbamate) or similar).

    • Why Immobilized? Fmoc-amino acids often require restricted solubility modifiers like DCM or THF, which strip coated columns (like AD/OD). Immobilized phases are robust.[2]

  • Mobile Phase: Hexane / Isopropanol / TFA (80 : 20 : 0.1).

    • Role of TFA: The 0.1% Trifluoroacetic acid is mandatory to suppress the ionization of the free carboxylic acid. Without TFA, the peak will tail severely or not elute.

  • Detection: UV at 254 nm (Fmoc absorption).

  • Expectation: The (R)-enantiomer and (S)-enantiomer should resolve with a resolution (

    
    ) > 1.5.
    

Part 5: Experimental Protocols

Protocol A: NMR Sample Preparation
  • Dry the sample under high vacuum for 2 hours to remove trace synthesis solvents (DCM, Ether) which can obscure the

    
    -CH
    
    
    
    region.
  • Weigh 5.0 mg of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid into a clean vial.

  • Add 0.6 mL of DMSO-d

    
      (99.9% D).
    
  • Sonicate for 30 seconds to ensure complete dissolution (aggregates cause line broadening).

  • Transfer to a 5mm NMR tube.

  • Acquire 1H NMR (min 16 scans) and COSY (min 4 scans).

Protocol B: Determination of Enantiomeric Excess (ee)
  • Sample Prep: Dissolve 1 mg of sample in 1 mL of Ethanol (HPLC grade).

  • System: HPLC with UV-Vis detector.

  • Column: Chiralpak ID (4.6 x 250 mm, 5

    
    m).
    
  • Conditions:

    • Flow: 1.0 mL/min.[1]

    • Temp: 25°C.

    • Mobile Phase: n-Hexane : IPA : TFA (80:20:0.1).

  • Calculation:

    
    
    Note: If the specific rotation 
    
    
    
    is known from literature, compare the sign (+/-). If not, use a racemate standard to identify the retention times of both isomers.

References

  • Sigma-Aldrich. Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. (General protocol for Fmoc-AA separation). Link

  • Gottlieb, H. E., et al. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org.[3] Chem. 1997, 62, 7512–7515.[3] (Standard for solvent referencing in DMSO-d6). Link

  • BenchChem. Decoding the 1H NMR Signal of Bromomethyl Protons. (Reference for bromine substituent effects on chemical shifts). Link

  • Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. (Technical Note on polysaccharide columns for Fmoc-AA). Link

Sources

Foundational

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid NMR data

Technical Monograph: Structural Characterization and Validation of Fmoc-(R)-3-amino-4-(2-bromophenyl)butyric acid Executive Summary & Application Context Fmoc-(R)-3-amino-4-(2-bromophenyl)butyric acid (often abbreviated...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Structural Characterization and Validation of Fmoc-(R)-3-amino-4-(2-bromophenyl)butyric acid

Executive Summary & Application Context

Fmoc-(R)-3-amino-4-(2-bromophenyl)butyric acid (often abbreviated as Fmoc-(R)-


-homo-2-bromo-Phe-OH) is a critical peptidomimetic building block.[1] Unlike standard 

-amino acids,

-amino acids introduce an extra methylene group (

) into the backbone, conferring proteolytic stability to the resulting peptides.

The 2-bromophenyl moiety is not merely structural; it serves as a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) on-resin, allowing for the rapid diversification of peptide libraries or the formation of stapled peptides.

This guide provides the structural validation framework for this molecule, focusing on NMR spectroscopy in DMSO-


, the industry-standard solvent for Fmoc-protected amino acids due to solubility and amide proton exchange rates.

Structural Analysis & Stereochemistry

Before interpreting spectra, the stereochemical lineage must be established to ensure the correct enantiomer is being analyzed.[1]

  • Target Configuration: (R)-enantiomer at the

    
    -position.[1]
    
  • Synthetic Lineage: Derived from D-2-bromophenylalanine (D-2-Br-Phe) via Arndt-Eistert homologation.[1]

    • Note: Homologation of natural L-Phe yields the (S)-

      
      -isomer.[1] Ensure your starting material was the D-isomer if the (R)-configuration is required.[1]
      
Diagram 1: Structural Connectivity & Numbering

G Figure 1: Connectivity and Spin Systems of Fmoc-(R)-3-amino-4-(2-bromophenyl)butyric acid Fmoc Fmoc Group (Aromatic + CH-CH2) NH Amide NH (Doublet) Fmoc->NH Carbamate BetaC Beta-CH (Chiral Center C3) NH->BetaC J-coupling AlphaC Alpha-CH2 (Diastereotopic C2) BetaC->AlphaC CH-CH2 Phenyl 2-Bromo Phenyl (Ortho-substituted) BetaC->Phenyl CH2-Ar COOH Carboxylic Acid (COOH) AlphaC->COOH

Reference NMR Data (DMSO- )

The following data represents the expected chemical shifts. Note that the 2-bromo substituent exerts a steric "ortho-effect," often causing broadening or distinct splitting compared to the unsubstituted homolog.

Solvent: DMSO-


 (Reference: 2.50 ppm for residual solvent peak).[1]
Temperature:  298 K (Ambient).[1]
Table 1: H NMR Assignment (400/500 MHz)
PositionShift (

, ppm)
MultiplicityIntegrationAssignment Notes
COOH 12.10 - 12.40br s1HBroad singlet; varies with concentration/water content.[1]
NH 7.45 - 7.60d1HAmide doublet (

Hz).[1] Disappears with

shake.[1]
Fmoc Ar 7.89d2HFmoc H-4,5 (pseudo-para).[1]
Fmoc Ar 7.60 - 7.75m2HFmoc H-1,8 (often overlaps with 2-Br-Ar).[1]
2-Br-Ar 7.55 - 7.65dd1HDiagnostic: H-3' (ortho to Br).[1] Deshielded.
Fmoc Ar 7.38 - 7.44t2HFmoc H-3,6.
Fmoc Ar 7.28 - 7.35t2HFmoc H-2,[1][2]7.
2-Br-Ar 7.10 - 7.30m3HRemaining aromatic protons (H-4', 5', 6').[1]
Fmoc CH

4.15 - 4.30m3HOverlapping Fmoc CH

and Fmoc CH.[1]

-CH
4.05 - 4.20m1HChiral center (C3).[1] Multiplet due to coupling with NH,

-CH

, and benzylic CH

.
Benzylic CH

2.85 - 3.05m/dd2HC4 protons.[1] Diastereotopic.

-CH

2.30 - 2.55m2HC2 protons next to COOH.[1] Critical: Often obscured by DMSO solvent peak (2.50).[1]
Table 2: C NMR Assignment (100/125 MHz)
PositionShift (

, ppm)
Assignment Notes
C=O (Acid) 172.5 - 173.5Carboxylic acid carbonyl.
C=O[1] (Fmoc) 155.5 - 156.0Carbamate carbonyl.[1]
Aromatic C 143.8, 140.7Fmoc quaternary carbons.[1]
Aromatic C 137.0 - 139.0Phenyl ipso-carbon.[1]
Aromatic CH 132.5Diagnostic: C-3' (Carbon ortho to Br).[1]
Aromatic C-Br 123.0 - 124.5Diagnostic: C-2' (Carbon attached to Br).[1]
Fmoc Ar 127.6, 127.0, 125.2, 120.1Standard Fmoc aromatic signals.[1]
Fmoc CH

65.5 - 66.0Methylene of the protecting group.[1]
Fmoc CH 46.8 - 47.2Methine of the protecting group.[1]

-CH
48.0 - 50.0Chiral center (C3).[1]
Benzylic CH

38.0 - 40.0C4 (Linker to phenyl ring).[1]

-CH

35.0 - 37.0C2 (Next to acid).[1]

Validation Protocol & Troubleshooting

Validating


-amino acids requires distinguishing them from their 

-amino acid precursors (which may remain if homologation was incomplete) and confirming the regiochemistry of the bromine.[1]
Protocol 1: Sample Preparation
  • Mass: Weigh 5–10 mg of the solid.

  • Solvent: Add 0.6 mL DMSO-

    
      (99.9% D).[1]
    
    • Why? CDCl

      
       often leads to broad peaks due to carbamate rotamers and aggregation.[1] DMSO sharpens the amide NH signal, allowing for 
      
      
      
      -coupling analysis.[1]
  • Tube: Use a high-quality 5mm NMR tube to minimize shimming errors.

Protocol 2: The "Alpha vs. Beta" Check

The most common impurity is the non-homologated


-amino acid (Fmoc-2-bromo-Phe-OH).[1]
  • 
    -Amino Acid (Target):  Shows a distinct 
    
    
    
    -methylene
    signal (CH
    
    
    -COOH) around 2.4 ppm.[1]
  • 
    -Amino Acid (Impurity):  Lacks the 
    
    
    
    -methylene.[1] The proton next to the COOH is a methine (CH) usually found further downfield (4.3–4.6 ppm).[1]
  • Action: Run a DEPT-135. If the carbon next to the carboxyl (approx 36 ppm) is inverted (CH

    
    ), you have the 
    
    
    
    -amino acid.[1] If it is positive (CH), you have the
    
    
    -amino acid.[1]
Diagram 2: Validation Workflow

Validation Figure 2: Rapid NMR Validation Workflow for Beta-Amino Acids Sample Solid Sample (5-10 mg) Solvent Dissolve in DMSO-d6 Sample->Solvent H1_NMR 1H NMR Acquisition Solvent->H1_NMR Decision1 Check 2.3-2.6 ppm Region H1_NMR->Decision1 Result_Alpha No CH2 signals (Only DMSO peak) Decision1->Result_Alpha Absent Result_Beta Distinct Multiplet/dd (Alpha-CH2 detected) Decision1->Result_Beta Present Reject: Alpha-AA Impurity Reject: Alpha-AA Impurity Result_Alpha->Reject: Alpha-AA Impurity Confirm Confirm 2-Br Regiochem (Check 7.6 ppm doublet) Result_Beta->Confirm

Advanced Characterization (2D NMR)

If the 1D spectrum is ambiguous due to the overlap of the Fmoc group and the 2-bromophenyl ring (both aromatic), perform the following:

  • COSY (Correlation Spectroscopy):

    • Trace the spin system:

      
      .
      
    • This connectivity is unique to the

      
      -amino acid backbone.[1]
      
  • HSQC (Heteronuclear Single Quantum Coherence):

    • Use this to resolve the

      
      -CH
      
      
      
      protons. In 1D, they may hide under the DMSO quintet (2.50 ppm).[1] In HSQC, the carbon signal at ~36 ppm will clearly correlate to protons at ~2.45 ppm, confirming their presence.[1]

References

  • Sewald, N. (1998).[1] "Synthesis of Fmoc-

    
    -Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement." Synthesis, 1998(6), 837–841.[1] 
    
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[1][3] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515.[1]

  • Sigma-Aldrich. "Fmoc-beta-homo-amino acid Product Specifications."

  • Babij, N. R., et al. (2016).[1] "NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry." Organic Process Research & Development, 20(3), 661-667.[1] [1]

Sources

Foundational

commercial suppliers of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Sourcing, Synthesis, and Application in Peptide Drug Development Executive Summary This guide provides a technical analysis of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (also known as Fmoc-D-β-homo-2-bromophenylala...

Author: BenchChem Technical Support Team. Date: February 2026

Sourcing, Synthesis, and Application in Peptide Drug Development

Executive Summary

This guide provides a technical analysis of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (also known as Fmoc-D-β-homo-2-bromophenylalanine ), a critical non-canonical amino acid used in peptidomimetics and drug discovery. Its primary utility lies in inducing specific secondary structures (foldamers) and enhancing proteolytic stability in peptide therapeutics, such as GLP-1 analogs.

The presence of the ortho-bromo substituent introduces significant steric constraints, distinguishing this molecule from its para or unsubstituted analogs. This guide details the supply chain landscape, quality control parameters (specifically chiral purity), and optimized solid-phase peptide synthesis (SPPS) protocols required to handle this sterically hindered building block.

Chemical Profile & Specifications
PropertySpecification
Chemical Name Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid
Common Aliases Fmoc-D-β-homo-2-bromo-Phe; Fmoc-β-HoPhe(2-Br)-OH
CAS Number 788149-96-2 (Primary Identifier for R-isomer)
Molecular Formula C₂₅H₂₂BrNO₄
Molecular Weight 480.35 g/mol
Chirality (R) (Derived from D-Phenylalanine precursors)
Appearance White to off-white crystalline powder
Solubility Soluble in DMF, DMSO, NMP; sparingly soluble in DCM

Structural Significance: The ortho-bromo group forces the side chain into specific rotameric states due to steric clash with the backbone, often stabilizing turn conformations in beta-peptides. This makes it a high-value target for disrupting protein-protein interactions.

Synthesis & Manufacturing Workflow

Understanding the synthesis is crucial for identifying potential impurities. The commercial production primarily utilizes the Arndt-Eistert homologation starting from Fmoc-2-bromo-D-phenylalanine.

Mechanism of Action (Synthesis)
  • Activation: Fmoc-2-bromo-D-Phe is activated as a mixed anhydride.

  • Diazotization: Reaction with diazomethane yields the

    
    -diazoketone.[1]
    
  • Wolff Rearrangement: Silver-catalyzed rearrangement (often ultrasound-promoted) in the presence of water yields the

    
    -amino acid.[1]
    

Critical Impurity Profile:

  • 
    -Amino Acid Impurity:  Residual Fmoc-2-bromo-D-Phe (starting material) if separation is incomplete.
    
  • Des-bromo Impurity: Loss of the bromine atom during harsh reduction steps (rare in Arndt-Eistert but possible in alternative routes).

  • Enantiomeric Impurity: The (S)-enantiomer (from L-Phe contamination).

SynthesisWorkflow Start Fmoc-2-bromo-D-Phe (CAS 220497-47-2) MixedAnhydride Mixed Anhydride Intermediate Start->MixedAnhydride ClCOOiBu / NMM DiazoKetone α-Diazo Ketone MixedAnhydride->DiazoKetone CH2N2 Wolff Wolff Rearrangement (Ag+ / Ultrasound) DiazoKetone->Wolff Rearrangement Product Fmoc-(R)-β-homo-2-Br-Phe (CAS 788149-96-2) Wolff->Product Hydrolysis

Figure 1: Arndt-Eistert homologation pathway for the synthesis of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid.

Commercial Supplier Landscape

Suppliers are categorized by their ability to provide stock versus custom synthesis, as this specific isomer (2-bromo, R-config) is less common than the para isomer.

Tier 1: Specialized Peptide Reagent Suppliers (High Probability of Stock)

These vendors specialize in non-canonical amino acids and are most likely to hold inventory or have validated routes.

  • Apeptides (Shanghai) Co., Ltd.

    • Status: Catalog Item.

    • Relevance: Explicitly lists CAS 788149-96-2.

    • Region: China (Global Shipping).

  • Ningbo Inno Pharmchem [2]

    • Status: Manufacturer/Supplier.

    • Relevance: Cited in trade data for this specific chemical name.

  • Chem-Impex International

    • Status: Catalog/Custom.

    • Relevance: Major US-based supplier of beta-amino acids. While the 2-naphthyl and unsubstituted analogs are standard, the 2-bromo often requires inquiry or lead time.

Tier 2: Major Catalog Aggregators (Sourcing Partners)
  • Sigma-Aldrich (Merck): Typically lists the para-bromo isomer (CAS 331763-76-9). Verify specific "ortho" availability via "Rare Chemical Library".

  • Enamine: Excellent for building blocks; likely to synthesize on demand if not in stock.

  • Fluorochem (UK): Strong inventory of halogenated aromatics and amino acids.

Procurement Strategy: The "Ortho" Check

Many catalogs conflate isomers. When ordering, mandatory verification of the structure is required:

  • Check the CAS: Ensure it matches 788149-96-2 (or close derivative).

  • Verify Substitution: Explicitly ask for the 2-bromo (ortho) position, not 4-bromo (para).

  • Verify Chirality: Confirm (R) configuration (derived from D-Phe).

Quality Control & Validation

Due to the complexity of the synthesis, a Certificate of Analysis (COA) must be validated against the following criteria before use in GMP or high-value research.

TestAcceptance CriteriaMethodRationale
Purity (HPLC) ≥ 98.0%Reverse Phase (C18)Impurities truncate peptide chains.
Chiral Purity (ee) ≥ 99.5%Chiral HPLCThe (S)-enantiomer will disrupt the intended foldamer structure.
Identity (H-NMR) Confirms 2-Br position1H-NMR (DMSO-d6)Distinguishes from 3-Br or 4-Br isomers.
Water Content ≤ 1.0%Karl FischerExcess water hydrolyzes active esters during coupling.
Application: Solid-Phase Peptide Synthesis (SPPS)

The 2-bromo substituent creates significant steric bulk near the amine and carboxylic acid. This hinders coupling efficiency, requiring modified protocols.

Steric Challenge: The "Ortho Effect"

The bromine atom at the C2 position of the phenyl ring sterically interferes with the incoming activated amino acid during chain elongation. Standard HBTU/DIEA protocols often result in deletion sequences (incomplete coupling).

Optimized Coupling Protocol

Reagents: Use HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) with HOAt (1-Hydroxy-7-azabenzotriazole) to maximize reaction kinetics.

Step-by-Step Workflow:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: 20% Piperidine in DMF (2 x 10 min). Note: Beta-amino acids deprotect slower than alpha-amino acids; monitor UV.

  • Activation (Pre-activation is critical):

    • Dissolve Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (3.0 eq).

    • Add HATU (2.9 eq) and HOAt (3.0 eq).

    • Add DIPEA (6.0 eq).

    • Allow to activate for 2-3 minutes before adding to resin.

  • Coupling: Shake for 2–4 hours (standard AA is 45 min).

    • Double Coupling is recommended: Repeat step 3-4 if Kaiser test is slightly positive.

  • Capping: Acetic anhydride/Pyridine to terminate unreacted chains.

SPPSWorkflow Resin Fmoc-Resin Deprotect Fmoc Removal (20% Piperidine/DMF) Resin->Deprotect Wash1 Wash (DMF x 5) Deprotect->Wash1 Activate Activation (HATU/HOAt/DIPEA) Pre-activate 3 min Wash1->Activate Coupling Coupling Reaction (3-4 Hours) Activate->Coupling Test Kaiser Test Coupling->Test Recouple Double Couple Test->Recouple Positive (Blue) NextStep Next Cycle Test->NextStep Negative (Colorless) Recouple->Activate

Figure 2: Optimized SPPS cycle for sterically hindered beta-amino acids.

References
  • Apeptides Co., Ltd. (2024). Product Catalog: Fmoc-D-3-Amino-4-(2-bromophenyl)butyric acid. Retrieved from

  • Müller, A., Vogt, C., & Sewald, N. (1998).[1] Synthesis of Fmoc-β-Homoamino Acids by Ultrasound-Promoted Wolff Rearrangement. Synthesis, 1998(6), 837-841. Retrieved from

  • Chem-Impex International. (2024). Fmoc-beta-amino acid Building Blocks. Retrieved from

  • Ningbo Inno Pharmchem. (2024). Supply Chain Data for CAS 788149-96-2. Retrieved from

  • Sigma-Aldrich. (2024). Fmoc-beta-homo amino acid derivatives. Retrieved from

Sources

Exploratory

Beyond the Canonical: A Technical Guide to Unnatural Amino Acids in Therapeutic Peptide Synthesis

Introduction: Expanding the Chemical Space The restriction of the genetic code to 20 canonical amino acids imposes a fundamental limit on the physicochemical diversity of peptide therapeutics. While natural peptides offe...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Expanding the Chemical Space

The restriction of the genetic code to 20 canonical amino acids imposes a fundamental limit on the physicochemical diversity of peptide therapeutics. While natural peptides offer high potency and specificity, they suffer from poor pharmacokinetic (PK) profiles—specifically rapid proteolytic degradation and low membrane permeability.

Unnatural Amino Acids (UAAs) —also referred to as non-canonical amino acids (ncAAs)—are the primary engineering tool to overcome these limitations. By introducing UAAs, we shift from "discovering" peptides to "engineering" peptidomimetics with tunable properties.

This guide addresses the three critical pillars of UAA application: Structural Stabilization , Functional Expansion , and Synthesis Methodologies .

Strategic Utility: Why Integrate UAAs?

Proteolytic Stability via Backbone Modification

The primary failure mode for peptide drugs is enzymatic hydrolysis. Proteases recognize specific side chains and backbone geometries (L-configuration).

  • D-Amino Acids: Inverting stereochemistry (e.g., D-Ala instead of L-Ala) disrupts the induced fit required by proteases like trypsin or chymotrypsin.

  • N-Methylation: Replacing the amide proton with a methyl group (

    
    ) removes a hydrogen bond donor, reducing solvation energy (improving permeability) and creating steric clashes that block protease access.[1] Cyclosporine A is the archetype of this mechanism.
    
  • 
    -Disubstitution:  Amino acids like Aib (
    
    
    
    -aminoisobutyric acid)
    introduce a gem-dimethyl group. This restricts the
    
    
    torsion angles, forcing the peptide backbone into helical conformations (
    
    
    -helix or
    
    
    -helix) and sterically shielding the amide bond.
Conformational Locking (Stapling)

To target intracellular protein-protein interactions (PPIs), peptides must penetrate membranes and maintain an active conformation.

  • All-Hydrocarbon Stapling: Uses UAAs with olefinic side chains (e.g.,

    
    ) at positions 
    
    
    
    and
    
    
    or
    
    
    . Ring-closing metathesis (RCM) locks the helix.
  • Therapeutic Validation: ALRN-6924 (Aileron Therapeutics) is a stapled peptide targeting MDM2/MDMX, demonstrating that UAA-driven macrocyclization can render peptides "drug-like" [1].

Bio-Orthogonal Functionalization

UAAs allow the introduction of "chemical handles" that are inert in biological systems but reactive under specific conditions.

  • Click Chemistry: Azidohomoalanine (Aha) or Propargylglycine (Pra) enable Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for conjugating fluorophores or cytotoxic payloads (Peptide-Drug Conjugates) [2].

Synthesis Methodologies: Chemical vs. Biological[2][3][4][5]

Solid Phase Peptide Synthesis (SPPS)

SPPS is the gold standard for peptides <50 residues. However, UAAs introduce significant steric hindrance, often leading to "difficult sequences" and deletion products.

Critical Challenge: Coupling a bulky UAA (e.g., Aib) to another bulky residue (e.g., N-Me-Ala).

  • Solution: High-temperature microwave-assisted synthesis and potent coupling reagents (HATU/HOAt).

Genetic Code Expansion (GCE)

For proteins or long peptides where SPPS is non-viable, GCE reprograms the cellular machinery.

  • Mechanism: An "orthogonal" tRNA/synthetase pair (e.g., Methanocaldococcus jannaschii TyrRS/tRNA) is evolved to recognize a specific UAA and incorporate it in response to a stop codon (usually Amber/TAG) [3].

  • Application: Site-specific antibody-drug conjugates (ADCs) where the drug is attached to a p-acetylphenylalanine residue.

Visualization: Decision Frameworks & Workflows

Diagram 1: UAA Selection Logic

This decision tree guides the selection of UAAs based on the specific therapeutic hurdle (Stability vs. Permeability vs. Conjugation).

UAA_Selection Problem Therapeutic Hurdle Stability Proteolytic Instability Problem->Stability Permeability Low Membrane Permeability Problem->Permeability Conjugation Need for Conjugation Problem->Conjugation DAmino D-Amino Acids (Stereo-inversion) Stability->DAmino Prevent Recognition NMethyl N-Methylation (Cyclosporine-like) Stability->NMethyl Steric Shielding Permeability->NMethyl Remove H-Bond Donor Stapling Hydrocarbon Stapling (Alpha-helix lock) Permeability->Stapling Hide Polar Backbone Click Azide/Alkyne UAAs (Bio-orthogonal) Conjugation->Click Site-Specific

Caption: Strategic selection of Unnatural Amino Acids based on the limiting pharmacokinetic factor.

Diagram 2: Genetic Code Expansion Workflow

The biological mechanism for incorporating UAAs into larger proteins.

GCE_Workflow Plasmid Plasmid: Gene of Interest (with TAG Stop Codon) Cell Host Cell (E. coli / CHO) Plasmid->Cell Orthogonal Orthogonal Plasmid: Mutant tRNA + Synthetase Orthogonal->Cell Translation Translation Ribosome Cell->Translation Media Growth Media + UAA Media->Cell Suppression Amber Suppression Translation->Suppression tRNA binds UAA Protein Protein with UAA Suppression->Protein UAA at TAG site

Caption: Workflow for Genetic Code Expansion (GCE) to incorporate UAAs in vivo.

Technical Protocol: SPPS of Hindered UAAs

Context: Standard SPPS protocols (HBTU/DIEA at Room Temp) fail when coupling hindered UAAs like Aib or N-Me-Val due to slow kinetics and rapid capping of the N-terminus.

Objective: Couple Fmoc-Aib-OH to a resin-bound N-methylated peptide.

Reagents & Equipment[1][3][6][7][8]
  • Coupling Reagent: HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or COMU. Note: HATU is preferred for hindered couplings due to the HOAt leaving group effect [4].

  • Base: DIEA (Diisopropylethylamine).

  • Solvent: DMF (Dimethylformamide).

  • Equipment: Microwave Peptide Synthesizer (e.g., CEM Liberty Blue or Biotage Initiator).

Step-by-Step Methodology
StepActionParametersRationale
1. Swelling Swell resin in DMF.30 min, RTEnsures accessibility of reactive sites.
2. Deprotection Remove Fmoc group.20% Piperidine/DMF (with 0.1M Oxyma to prevent aspartimide formation).Standard exposure of amine.
3. Activation Dissolve Fmoc-UAA (5 eq), HATU (4.9 eq), DIEA (10 eq).Pre-activation: 0 min. Add directly to resin.Critical: Uronium reagents can guanidinylate the amine if left too long without acid.
4. Coupling (Cycle 1) Microwave irradiation.75°C for 5 minutes. Thermal energy overcomes the steric barrier of the gem-dimethyl or N-methyl group.
5. Wash DMF Wash.3 x 30 secRemove excess reagents.
6. Coupling (Cycle 2) Repeat Step 3 & 4. 75°C for 10 minutes. "Double Coupling" is mandatory for Aib/N-Me residues to drive yield >99%.
7. Monitoring Chloranil Test (for secondary amines) or Kaiser Test (primary).Qualitative check.Self-Validation: If blue/positive, perform a 3rd coupling with PyAOP.
8. Capping Acetic Anhydride / Pyridine.5 min, RTCap unreacted amines to prevent deletion sequences (n-1 impurities).

Comparative Data: Impact of UAAs

The following table summarizes the impact of UAA incorporation on therapeutic candidates, derived from literature benchmarks [5].

FeatureNative Peptide (L-Amino Acids)UAA-Modified (Stapled/N-Me)Improvement Factor
Half-Life (

)
< 30 minutes (Plasma)> 24 hours (Plasma)~50x Increase
Cell Permeability < 1%10 - 25%High Intracellular Access
Protease Resistance Degraded by Trypsin/ChymotrypsinResistantStable
Binding Affinity (

)
High (nM)High (nM) to EnhancedConformational Pre-organization

Future Outlook

The field is moving toward Machine Learning-Assisted Design . Tools like AlphaFold are being adapted to predict structures containing non-canonical residues. Furthermore, cell-free protein synthesis (CFPS) systems are scaling up GCE, allowing for the industrial manufacturing of UAA-containing biologics without the toxicity constraints of live cells.

References

  • Aileron Therapeutics. (2025).[2] Stapled Peptides: An Innovative Approach to Improve Drug-Like Properties. Drug Hunter. Link

  • Lau, Y. H., et al. (2014). Peptide Stapling Techniques Based on Different Macrocyclization Chemistries. Chemical Society Reviews.[3] Link

  • Chin, J. W. (2014).[4] Expanding and Reprogramming the Genetic Code. Nature. Link

  • Albericio, F., &yman, S. A. (2018). Choosing the Right Coupling Reagent for Peptides. Organic Process Research & Development. Link

  • Walensky, L. D., & Bird, G. H. (2014). Hydrocarbon-Stapled Peptides: Principles, Practice, and Progress. Journal of Medicinal Chemistry. Link

(Note: While specific recent dates in the text reflect the current "Senior Scientist" persona context, the linked references point to foundational and authoritative real-world papers hosted on ACS, RSC, and Nature domains.)

Sources

Protocols & Analytical Methods

Method

incorporating Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid into peptides

This guide details the protocols for incorporating Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (hereafter referred to as Fmoc-(R)-β³-hPhe(2-Br)-OH ) into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subs...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the protocols for incorporating Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (hereafter referred to as Fmoc-(R)-β³-hPhe(2-Br)-OH ) into peptides via Solid-Phase Peptide Synthesis (SPPS) and its subsequent derivatization.[1]

Executive Summary

Fmoc-(R)-β³-hPhe(2-Br)-OH is a


-amino acid building block.[1][2] Unlike standard 

-amino acids, the amino group is attached to the

-carbon, introducing an extra methylene group into the backbone. This modification confers proteolytic stability and induces specific secondary structures (e.g., 14-helices).[1] The 2-bromophenyl moiety serves as a dormant "chemical handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) or peptide stapling while the peptide is still resin-bound.

Key Challenges:

  • Steric Hindrance: The ortho-bromo substituent creates significant steric bulk, impeding both peptide coupling and subsequent cross-coupling reactions.[1]

  • Kinetics:

    
    -amino acids generally exhibit slower acylation kinetics than 
    
    
    
    -amino acids.[1]
  • Aggregation:

    
    -peptides are prone to on-resin aggregation, requiring potent solvation systems.[1]
    

Part 1: Pre-Synthesis Planning & Materials

Resin Selection
  • Recommendation: Rink Amide MBHA resin (Low loading: 0.3–0.5 mmol/g).[1]

  • Rationale: Low loading reduces pseudo-dilution effects, minimizing intermolecular aggregation which is critical when working with bulky

    
    -amino acids and performing on-resin organometallic chemistry.[1]
    
Reagents
  • Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HOAt (1-Hydroxy-7-azabenzotriazole).[1]

    • Note: HOAt is preferred over HOBt due to the "neighboring group effect" of the pyridine nitrogen, which accelerates coupling for sterically hindered amines.

  • Base: DIPEA (N,N-Diisopropylethylamine).[1]

  • Solvent: DMF (peptide grade); NMP (N-methyl-2-pyrrolidone) for difficult sequences.[1]

Part 2: SPPS Incorporation Protocol

This protocol assumes standard Fmoc chemistry.[1] The critical deviation lies in the coupling of the


-amino acid itself and the subsequent amino acid.
Step 1: Coupling of Fmoc-(R)-β³-hPhe(2-Br)-OH

The carboxyl group of the


-amino acid is activated and coupled to the N-terminus of the resin-bound peptide.
  • Activation:

    • Dissolve Fmoc-(R)-β³-hPhe(2-Br)-OH (3.0 eq relative to resin), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.[1]

    • Add DIPEA (6.0 eq).[1]

    • Pre-activation time:30 seconds (Do not exceed 2 mins to avoid racemization, although

      
      -AAs are resistant).
      
  • Coupling:

    • Add the activated mixture to the resin.[2][3]

    • Reaction Time: 2 hours (Standard AA is 45 min;

      
      -AA requires extended time).
      
    • Optimization: For difficult sequences, perform a double coupling (fresh reagents, 1 hour each).

  • Monitoring:

    • Perform a Kaiser Test .[1] If blue (positive), recouple.[1] If colorless (negative), proceed.[1]

Step 2: Fmoc Deprotection
  • Treat resin with 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).[1]

  • Cycles: 1 x 5 min, 1 x 15 min.

  • Wash: DMF (5x), DCM (3x), DMF (3x).[1]

Step 3: Coupling the Next Amino Acid

This is the bottleneck. The N-terminus is now a


-amine, which is less nucleophilic and more sterically hindered by the ortho-bromo side chain.
  • Reagents: Use HATU/HOAt (as above) or PyAOP (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate).[1]

  • Stoichiometry: Increase to 5.0 eq of the incoming Fmoc-AA-OH.

  • Conditions:

    • Double coupling is mandatory .[1]

    • Reaction time: 2 x 2 hours.

    • Temperature: If available, microwave irradiation (75°C, 15 min) significantly improves yield.[1]

Part 3: On-Resin Suzuki-Miyaura Cross-Coupling

The ortho-bromo position is notoriously difficult for Pd-catalyzed coupling due to steric clash.[1] Standard Pd(PPh


)

often fails. We utilize Buchwald precatalysts (e.g., XPhos or SPhos Pd G2/G3) which are designed for sterically demanding substrates.[1]
Reaction Scheme

[1]
Protocol
  • Preparation:

    • Swell resin (0.1 mmol scale) in degassed DMF.[1]

    • Crucial: The reaction must be oxygen-free.[1] Sparge all solvents with Argon/Nitrogen for 15 mins.[1]

  • Reagent Mix:

    • Aryl Boronic Acid: 5.0 eq.[1]

    • Catalyst: Pd(OAc)

      
        (0.1 eq) + SPhos  (0.2 eq) OR SPhos Pd G2  (0.1 eq).
      
      • Why SPhos? It is electron-rich and bulky, facilitating oxidative addition into the hindered Ar-Br bond and preventing catalyst aggregation.

    • Base: K

      
      PO
      
      
      
      (2M aqueous solution, 5.0 eq).
    • Solvent: DMF : Water (9:1 ratio).[1]

  • Execution:

    • Add the solution to the resin in a sealed vial (or microwave vessel).

    • Conditions:

      • Microwave: 80°C for 30–60 mins.

      • Thermal (Oil bath):[1] 80°C for 4–12 hours.

  • Washing:

    • Wash extensively with DMF, Water, MeOH, DCM, and solution of sodium diethyldithiocarbamate (0.5% w/v in DMF) to scavenge residual Palladium.

Part 4: Cleavage and Analysis

  • Cleavage Cocktail: TFA/TIS/H

    
    O (95:2.5:2.5).
    
  • Time: 2–3 hours.

  • Precipitation: Cold diethyl ether.

  • Analysis:

    • HPLC: Gradient 5–65% ACN in Water (0.1% TFA).[1]

    • Mass Spec: Look for the characteristic isotope pattern of Bromine (approx 1:1 ratio of M and M+2) if the Suzuki coupling was not performed. If coupled, verify the mass shift corresponding to the boronic acid minus HBr.

Data Summary & Troubleshooting

Quantitative Parameters
ParameterStandard AAFmoc-(R)-β³-hPhe(2-Br)Rationale
Coupling Time 45 min120 minSlower kinetics of

-amino acids.[1]
Coupling Reagent DIC/OxymaHATU/HOAtHigher activation required for hindered secondary structure.[1]
Incoming AA Eq. 3.0 eq5.0 eqNucleophilicity of

-amine is lower.[1]
Suzuki Catalyst Pd(PPh

)

SPhos Pd G2Ortho-substitution requires specialized bulky phosphine ligands.[1]
Troubleshooting Guide
  • Problem: Incomplete coupling of the amino acid after the

    
    -residue.
    
    • Solution: Use "Magic Mixture" (DCM/DMF/NMP 1:1:1) to disrupt aggregation.[1][2] Switch to PyAOP.

  • Problem: Incomplete Suzuki conversion (Ar-Br remains).

    • Solution: Increase temp to 100°C (MW). Switch base to Cs

      
      CO
      
      
      
      . Ensure strict anaerobic conditions.

Visualizations

Figure 1: SPPS Incorporation Workflow

SPPS_Workflow Start Resin-Bound Peptide (Free Amine) Act Activation: Fmoc-β-AA + HATU/HOAt + DIPEA Start->Act Couple1 Coupling 1: 2 Hours, DMF Act->Couple1 Test1 Kaiser Test Couple1->Test1 Recouple Double Coupling (Fresh Reagents) Test1->Recouple Positive (Blue) Deprotect Fmoc Removal: 20% Piperidine/DMF Test1->Deprotect Negative (Colorless) Recouple->Test1 CoupleNext Coupling Next AA: Requires 5.0 eq + HATU (Steric Hindrance) Deprotect->CoupleNext Suzuki Optional: On-Resin Suzuki Coupling CoupleNext->Suzuki If functionalization needed

Caption: Workflow for incorporating the sterically hindered beta-amino acid. Note the critical decision point at the Kaiser test and the intensified conditions for the subsequent coupling.

Figure 2: On-Resin Suzuki Cycle for Ortho-Bromo Species

Suzuki_Cycle Pd0 Pd(0)-L (Active Catalyst) OxAdd Oxidative Addition (Rate Limiting for Ortho) Pd0->OxAdd + Substrate TransMet Transmetalation (Base + Boronic Acid) OxAdd->TransMet + R-B(OH)2 / Base RedElim Reductive Elimination (Product Release) TransMet->RedElim RedElim->Pd0 Regeneration Product Peptide-Ar-R RedElim->Product Substrate Peptide-Ar-Br (Ortho-Hindered) Substrate->OxAdd

Caption: Catalytic cycle highlighting Oxidative Addition as the rate-limiting step due to the ortho-bromo steric clash, necessitating electron-rich ligands like SPhos.

References

  • Fmoc Solid Phase Peptide Synthesis: A Practical Approach . Oxford University Press.[1] (General SPPS protocols and Fmoc chemistry fundamentals). [1]

  • Synthesis of Peptides Containing

    
    -Amino Acids . Frontiers in Chemistry. (Discusses aggregation and coupling challenges in 
    
    
    
    -peptides).
  • The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification . Molecules. (Specific protocols for on-resin Suzuki coupling including catalyst selection). [1]

  • Peptide Stapling by Late-Stage Suzuki–Miyaura Cross-Coupling . Beilstein Journal of Organic Chemistry. (Application of Suzuki coupling for macrocyclization/stapling).

  • Catalysts for Suzuki-Miyaura Coupling of Hindered Substrates . Sigma-Aldrich Technical Guides. (Rationale for using SPhos/XPhos in ortho-substituted systems).

Sources

Application

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

For Researchers, Scientists, and Drug Development Professionals Abstract The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The incorporation of non-canonical amino acids into peptide sequences is a powerful strategy in drug discovery and chemical biology, offering the potential to enhance proteolytic stability, modulate conformation, and introduce novel functionalities. This document provides a comprehensive guide to the solid-phase peptide synthesis (SPPS) of peptides containing the sterically hindered, β-amino acid, Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid. The protocols detailed herein are designed to provide a robust framework for researchers, from resin preparation to final peptide characterization, with a focus on explaining the critical considerations for handling this unique building block.

Introduction: The Significance of β-Amino Acids in Peptide Science

The substitution of natural α-amino acids with their β-isomers has profound implications for peptide structure and function. The additional methylene group in the backbone of β-amino acids imparts a greater degree of conformational flexibility and, crucially, confers resistance to enzymatic degradation by proteases. Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid is a particularly interesting building block. The (R)-stereochemistry at the β-carbon, combined with the bulky and electron-withdrawing 2-bromophenyl side chain, presents unique challenges and opportunities in peptide design. This guide will walk through the experimental nuances required for the successful incorporation of this and similar non-canonical amino acids.

Core Principles of Fmoc-Based Solid-Phase Peptide Synthesis

Fmoc-based SPPS is a cyclical process that allows for the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[1][2] This methodology offers significant advantages over traditional solution-phase synthesis, including simplified purification at each step and the potential for automation.[1] The core cycle of Fmoc SPPS consists of three main steps:

  • Fmoc Deprotection: The N-terminal Fmoc protecting group is removed using a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][3]

  • Amino Acid Coupling: The next Fmoc-protected amino acid is activated and coupled to the newly exposed N-terminus of the resin-bound peptide.

  • Washing: Excess reagents and byproducts are washed away, leaving the elongated peptide ready for the next cycle.

This cycle is repeated until the desired peptide sequence is assembled.

Materials and Reagents

A successful synthesis is predicated on the quality of the starting materials. Ensure all solvents are of peptide synthesis grade, particularly DMF, which should be amine-free to prevent premature Fmoc deprotection.[4]

ReagentSupplierGradePurpose
Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acidVaries≥98% PurityNon-canonical amino acid building block
Rink Amide Resin (100-200 mesh)VariesPeptide SynthesisSolid support for C-terminal amide peptides
N,N-Dimethylformamide (DMF)VariesPeptide SynthesisPrimary solvent for washing and reactions
PiperidineVariesACS Grade or higherFmoc deprotection
Dichloromethane (DCM)VariesACS Grade or higherResin swelling and washing
Diisopropylethylamine (DIPEA)VariesPeptide SynthesisBase for coupling reaction
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)VariesPeptide SynthesisCoupling reagent
Trifluoroacetic acid (TFA)VariesReagent GradeCleavage from resin and side-chain deprotection
Triisopropylsilane (TIS)VariesReagent GradeScavenger in cleavage cocktail
Deionized WaterIn-houseHigh PurityComponent of cleavage cocktail and HPLC mobile phase
Acetonitrile (ACN)VariesHPLC GradeHPLC mobile phase

Experimental Protocol: Step-by-Step Synthesis

This protocol outlines the manual synthesis of a model peptide incorporating Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid on a 0.1 mmol scale.

Resin Preparation and Swelling

The initial step is to prepare the solid support for the synthesis. The choice of resin is critical as it determines the C-terminal functionality of the final peptide.[4] For a C-terminally amidated peptide, Rink Amide resin is a suitable choice.[1][4]

  • Weigh 150-200 mg of Rink Amide resin (typical loading of 0.5-0.7 mmol/g) into a fritted peptide synthesis vessel.

  • Add 5 mL of DCM to the resin and allow it to swell for 30 minutes with gentle agitation.

  • Drain the DCM and wash the resin three times with 5 mL of DMF.

Initial Fmoc Deprotection
  • Add 5 mL of 20% (v/v) piperidine in DMF to the swollen resin.

  • Agitate for 5 minutes.

  • Drain the solution.

  • Add another 5 mL of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

Coupling of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

The steric hindrance of the 2-bromophenyl side chain and the β-amino acid backbone necessitate the use of a potent coupling reagent to ensure efficient amide bond formation.[5] HATU is an excellent choice for such "difficult" couplings.[6]

  • In a separate vial, dissolve 3 equivalents of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (relative to resin loading) and 2.9 equivalents of HATU in a minimal amount of DMF.

  • Add 6 equivalents of DIPEA to the activation mixture and vortex for 1-2 minutes. The solution should change color, indicating activation.

  • Immediately add the activated amino acid solution to the deprotected resin.

  • Agitate the reaction mixture for 2-4 hours at room temperature. A longer coupling time is recommended due to the steric bulk of the amino acid.

  • To ensure complete coupling, a ninhydrin test can be performed. A negative result (clear beads) indicates a complete reaction.

  • Drain the coupling solution and wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

Chain Elongation

Repeat the deprotection (Section 4.2) and coupling (Section 4.3) steps for each subsequent amino acid in the peptide sequence. For standard α-amino acids, the coupling time can typically be reduced to 1 hour.

Final Cleavage and Deprotection

Once the peptide sequence is fully assembled, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. This is achieved using a strong acid, typically TFA, in the presence of scavengers to prevent side reactions.[7]

  • Wash the final peptide-resin with DMF (3 x 5 mL) followed by DCM (3 x 5 mL).

  • Dry the resin under a stream of nitrogen for 15-30 minutes.

  • Prepare a cleavage cocktail. A standard and effective cocktail is Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, and 2.5% 1,2-ethanedithiol (EDT).[8] For peptides without sensitive residues like Cys, Met, or Trp, a simpler cocktail of 95% TFA, 2.5% water, and 2.5% TIS can be used.[7]

  • Add 5-10 mL of the freshly prepared cleavage cocktail to the dried resin in a fume hood.

  • Gently agitate the mixture for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide into a clean centrifuge tube.

  • Wash the resin with a small volume of fresh TFA and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA solution dropwise to a large excess of cold (0 °C) diethyl ether.

  • Centrifuge the mixture to pellet the precipitated peptide.

  • Decant the ether, wash the peptide pellet with cold ether, and centrifuge again. Repeat this step twice more.

  • Dry the crude peptide pellet under vacuum.

Purification and Characterization

The crude peptide will contain deletion sequences and other impurities, necessitating purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC).[9][10]

RP-HPLC Purification
  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% acetonitrile/water with 0.1% TFA).

  • Purify the peptide using a preparative C18 column with a linear gradient of acetonitrile in water (both containing 0.1% TFA).[11]

  • Collect fractions and analyze them by analytical RP-HPLC and mass spectrometry to identify those containing the pure peptide.[12][13]

  • Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Mass Spectrometry Analysis

Confirm the identity of the purified peptide by determining its molecular weight using mass spectrometry (MS).[9][12] The observed mass should correspond to the calculated theoretical mass of the peptide.

Workflow Visualization

The following diagram illustrates the key stages of the solid-phase peptide synthesis protocol described.

SPPS_Workflow Resin Rink Amide Resin Swell Swell in DCM & DMF Resin->Swell Deprotect Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotect Wash1 DMF Wash Deprotect->Wash1 Couple Couple Fmoc-AA (HATU/DIPEA in DMF) Wash1->Couple Wash2 DMF/DCM Wash Couple->Wash2 Repeat Repeat for Each Amino Acid Wash2->Repeat Cleave Cleavage & Deprotection (TFA Cocktail) Repeat->Cleave Precipitate Precipitate (Cold Ether) Cleave->Precipitate Purify RP-HPLC Purification Precipitate->Purify Analyze MS Analysis Purify->Analyze Final Pure Peptide Analyze->Final

Caption: Workflow for Fmoc-SPPS with a non-canonical amino acid.

Troubleshooting and Key Considerations

  • Incomplete Coupling: For sterically hindered amino acids like the one in this protocol, double coupling (repeating the coupling step) may be necessary if a ninhydrin test is positive.[2]

  • Side Reactions during Cleavage: The choice of scavengers in the cleavage cocktail is crucial. The bromophenyl group is generally stable, but for peptides containing other sensitive residues like Met, Cys, or Trp, a more comprehensive scavenger cocktail is essential to prevent oxidation or alkylation.[14][15]

  • Peptide Solubility: Peptides rich in hydrophobic residues, including the bromophenyl-containing amino acid, may be difficult to dissolve. Experiment with different solvent systems for purification, such as those containing small amounts of formic acid or isopropanol.

Conclusion

The successful incorporation of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid into synthetic peptides is readily achievable with careful attention to protocol details, particularly coupling conditions and cleavage strategies. The resulting peptides, with their enhanced stability and unique structural features, are valuable tools for advancing drug discovery and biochemical research.

References

  • Vertex AI Search. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.
  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).
  • Sigma-Aldrich. (n.d.). Protocols for the Fmoc SPPS of Cysteine-Containing Peptides.
  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.
  • ChemPep. (n.d.). Fmoc Solid Phase Peptide Synthesis.
  • ResolveMass Laboratories Inc. (2025, July 22). Peptide Characterization Techniques and Applications.
  • International Journal of Science and Research Archive. (2025, February 24). Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
  • BenchChem. (2025). A Comparative Guide to Cleavage Cocktails for Boc and Fmoc Solid-Phase Peptide Synthesis.
  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Biovera. (2024, November 13). HPLC Analysis Methods for Peptide Characterization.
  • Gyros Protein Technologies. (2019, September 15). Solid-phase Peptide Synthesis (SPPS) in Research & Development.
  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • Sigma-Aldrich. (n.d.). Peptide Coupling Reagents Guide.
  • Request PDF. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids.
  • PMC. (n.d.). HPLC Analysis and Purification of Peptides.
  • Merck Millipore. (n.d.). Building Blocks, Resins, and Coupling Reagents for GLP-1 Synthesis.
  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail.

Sources

Method

Application Note &amp; Protocol: Palladium-Catalyzed Peptide Stapling Using Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Abstract Macrocyclic peptides, particularly those constrained into an α-helical conformation, represent a promising class of therapeutics for modulating challenging intracellular protein-protein interactions (PPIs).[1][2...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Macrocyclic peptides, particularly those constrained into an α-helical conformation, represent a promising class of therapeutics for modulating challenging intracellular protein-protein interactions (PPIs).[1][2] Peptide "stapling" is a key strategy to enforce this conformation, enhancing proteolytic resistance, target affinity, and cell permeability.[2][3][4][5] This document provides a comprehensive guide for researchers on the application of a palladium-catalyzed, on-resin stapling methodology. This technique utilizes the custom amino acid Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid in conjunction with a boron-functionalized amino acid, such as Fmoc-L-4-boronophenylalanine , to form a rigid, biaryl hydrocarbon staple via an intramolecular Suzuki-Miyaura cross-coupling reaction.[6][7] We present the underlying chemical principles, detailed step-by-step protocols for synthesis and analysis, and expert insights into process optimization and troubleshooting.

Introduction: The Rationale for Biaryl Stapling

Traditional peptide therapeutics often fail due to their high conformational flexibility and susceptibility to enzymatic degradation.[2][4] By introducing a synthetic brace—a "staple"—the peptide's bioactive α-helical shape is locked, overcoming these limitations.[2][5] While various stapling chemistries exist, such as ring-closing metathesis (RCM) and lactamization, palladium-catalyzed C-C bond formation offers a unique advantage: the creation of a rigid and synthetically versatile biaryl linkage.[4][8]

The use of an ortho-substituted bromophenylalanine derivative, such as Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid, provides a chemically defined handle for a highly efficient and selective intramolecular cross-coupling reaction. This late-stage, on-resin functionalization is compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS), allowing for precise placement of the staple at desired i, i+4, or i+7 positions to optimize helical reinforcement.[6]

Key Advantages of this Methodology:

  • Structural Rigidity: The resulting biaryl staple provides a conformationally defined constraint.

  • Chemical Stability: The C-C bond is exceptionally stable to biological degradation.

  • Synthetic Versatility: The Suzuki-Miyaura coupling is a well-understood, high-yielding reaction with broad functional group tolerance.[9][10]

  • Orthogonality: The stapling reaction is performed on-resin under conditions that do not affect standard acid-labile side-chain protecting groups.

Mechanism of Action: On-Resin Suzuki-Miyaura Cross-Coupling

The core of this technique is a palladium(0)-catalyzed Suzuki-Miyaura cross-coupling reaction. After the linear peptide is assembled on a solid support incorporating both the bromo- and boro-functionalized amino acids, the palladium catalyst is introduced. The reaction proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination to form the new C-C bond, thereby cyclizing the peptide.

G cluster_workflow On-Resin Suzuki-Miyaura Stapling Peptide Resin-Bound Peptide (with Bromo- & Boro-AA) OxAdd Oxidative Addition (Aryl-Pd(II)-Br Intermediate) Peptide->OxAdd Ar-Br Pd0 Pd(0) Catalyst [e.g., Pd₂(dba)₃] Pd0->OxAdd Transmetal Transmetalation (Boronate Complex Formation) OxAdd->Transmetal Base Base (e.g., K₂CO₃, KF) Base->Transmetal Activates Boronic Acid RedElim Reductive Elimination (C-C Bond Formation) Transmetal->RedElim RedElim->Pd0 Catalyst Regeneration Stapled Resin-Bound Stapled Peptide RedElim->Stapled Forms Staple

Figure 1. Catalytic cycle for palladium-mediated peptide stapling.

Core Experimental Workflow

The overall process is a multi-stage procedure that integrates seamlessly with standard peptide synthesis workflows. It begins with the synthesis of the linear peptide, followed by the key on-resin stapling step, and concludes with cleavage, purification, and analysis.

G SPPS 1. Solid-Phase Peptide Synthesis (SPPS) - Incorporate Fmoc-(R)-3-amino-4- (2-bromophenyl)-butyric acid - Incorporate Fmoc-L-4-boronophenylalanine Staple 2. On-Resin Stapling Reaction - Pd₂(dba)₃, SPhos, Base - Anhydrous Solvent (e.g., DME/EtOH) SPPS->Staple Cleave 3. Cleavage & Deprotection - TFA-based cocktail Staple->Cleave Purify 4. Purification - Reversed-Phase HPLC Cleave->Purify Analyze 5. Analysis & Characterization - LC-MS - Circular Dichroism (CD) Purify->Analyze

Figure 2. High-level experimental workflow for peptide stapling.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the assembly of the linear peptide on a Rink Amide resin using a standard Fmoc/tBu strategy.

  • Materials & Reagents:

    • Rink Amide MBHA resin (0.4-0.8 mmol/g loading)

    • Fmoc-protected amino acids (including standard and stapling residues)

    • Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

    • Fmoc-L-4-boronophenylalanine

    • Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Deprotection Solution: 20% (v/v) piperidine in DMF

    • Solvents: Anhydrous, peptide-grade DMF, DCM

  • Procedure:

    • Resin Swelling: Swell the Rink Amide resin in DMF for 30-60 minutes in a reaction vessel.

    • Fmoc Deprotection: Drain the DMF, add 20% piperidine/DMF, and agitate for 5 minutes. Drain and repeat with fresh solution for 15 minutes. Wash the resin thoroughly with DMF (5x) and DCM (3x).

    • Amino Acid Coupling:

      • In a separate vial, pre-activate the Fmoc-amino acid (4 eq. to resin loading) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 2-5 minutes.

      • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours.

      • Causality Note: Using HBTU/DIPEA ensures rapid and efficient amide bond formation, minimizing side reactions. Pre-activation is crucial for coupling hindered amino acids.

    • Wash: Wash the resin with DMF (5x) and DCM (3x).

    • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (absence of free primary amines).

    • Chain Elongation: Repeat steps 2-5 for each amino acid in the sequence, incorporating Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid and Fmoc-L-4-boronophenylalanine at the desired positions.

    • Final Deprotection: After coupling the final amino acid, perform a final Fmoc deprotection (Step 2). Wash thoroughly and dry the resin under vacuum.

Protocol 2: On-Resin Palladium-Catalyzed Stapling

This is the critical macrocyclization step. All reagents and solvents must be anhydrous, and the reaction should be performed under an inert atmosphere (e.g., Argon or Nitrogen).[6][7]

ReagentMolar Eq. (to resin)Purpose
Pd₂(dba)₃0.1 - 0.2Palladium(0) catalyst source
SPhos0.4 - 0.8Ligand to stabilize Pd(0) and aid catalysis
Potassium Fluoride (KF)5 - 10Base for the transmetalation step
Solvent System-Anhydrous DME/EtOH (3:1)
Table 1. Key reagents for the on-resin Suzuki-Miyaura stapling reaction.
  • Procedure:

    • Inert Atmosphere: Place the dried, peptide-bound resin in a reaction vessel equipped with a gas inlet. Purge the vessel with Argon for 15-20 minutes.

    • Reagent Preparation: In a separate flask under Argon, dissolve Pd₂(dba)₃, SPhos, and KF in the anhydrous solvent system.

    • Reaction Initiation: Transfer the catalyst/base solution to the resin-containing vessel via cannula or syringe.

    • Incubation: Agitate the mixture at an elevated temperature (e.g., 60-80 °C) for 12-24 hours. Reaction progress can be monitored by taking a small resin sample, cleaving the peptide, and analyzing via LC-MS.

      • Causality Note: The choice of ligand (SPhos) is critical for promoting the reductive elimination step and achieving high yields in peptide systems.[6] Anhydrous conditions are paramount as water can deactivate the boronic acid and interfere with the catalyst.

    • Wash: After the reaction is complete, drain the catalyst solution and wash the resin extensively with DMF (5x), DCM (5x), and Methanol (3x).

    • Drying: Dry the resin thoroughly under vacuum for several hours.

Protocol 3: Cleavage, Purification & Analysis
  • Cleavage and Deprotection:

    • Prepare a cleavage cocktail appropriate for the peptide sequence. A standard cocktail is 95% TFA, 2.5% Triisopropylsilane (TIS), and 2.5% water.

    • Add the cocktail to the dried, stapled peptide-resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution. Precipitate the crude peptide by adding it to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice. Dry the crude peptide pellet under vacuum.

  • Purification by Reversed-Phase HPLC (RP-HPLC):

    • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 50% Acetonitrile/Water).

    • Purify using a preparative C18 column with a water/acetonitrile gradient containing 0.1% TFA.

    • Collect fractions corresponding to the major product peak and combine them.

ParameterTypical Condition
ColumnC18, 5-10 µm particle size
Mobile Phase A0.1% TFA in Water
Mobile Phase B0.1% TFA in Acetonitrile
Gradient5-95% B over 30-60 minutes
DetectionUV at 214 nm and 280 nm
Table 2. Typical RP-HPLC parameters for peptide purification and analysis.
  • Analysis and Characterization:

    • Purity Check: Analyze the purified fractions using analytical RP-HPLC to confirm purity (>95%).[11]

    • Identity Confirmation: Use Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the molecular weight of the stapled peptide. The observed mass should match the calculated theoretical mass.[12]

    • Structural Analysis (Optional): Use Circular Dichroism (CD) spectroscopy to assess the α-helical content of the stapled peptide compared to its linear precursor. An increase in helicity is a primary indicator of successful conformational constraint.[3]

Troubleshooting and Expert Insights

IssuePossible Cause(s)Recommended Solution(s)
Low Stapling Yield Inactive catalyst; non-anhydrous conditions; insufficient reaction time/temperature.Use fresh, high-quality palladium catalyst and ligand. Ensure all solvents and reagents are rigorously dried. Increase reaction time or temperature moderately.
Incomplete SPPS Coupling Steric hindrance of unnatural amino acids; poor resin swelling.Double-couple the difficult residues. Use a more potent coupling reagent like HATU. Ensure resin is fully swollen before starting synthesis.
Multiple Peaks in HPLC Incomplete stapling; side reactions during cleavage; peptide aggregation.Optimize stapling conditions. Use appropriate scavengers (e.g., TIS) in the cleavage cocktail. Modify HPLC gradient or use additives like formic acid.
No Product Mass in LC-MS Poor ionization; peptide degradation.Confirm MS is calibrated. Analyze the crude product before purification. Check for unexpected side-chain modifications.
Table 3. Common troubleshooting scenarios and solutions.

Conclusion

The palladium-catalyzed stapling of peptides using Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid provides a robust and powerful method for creating conformationally constrained macrocycles. This technique offers a direct pathway to novel peptide-based therapeutics with enhanced stability and bioactivity. By following the detailed protocols and understanding the underlying chemical principles outlined in this guide, researchers can confidently apply this advanced stapling strategy to accelerate their drug discovery programs.

References

  • D'Hondt, M., et al. (2014). Palladium-Catalyzed C(sp3)−H Activation as a New Strategy for Peptide Stapling. Angewandte Chemie International Edition. Available at: [Link]

  • Shepperson, O. C., et al. (2025). On-Resin Synthesis and Late-Stage Functionalization of Macrocyclic Atosiban Mimetics via 5-Iodo-1,4-triazoles. Organic Letters. Available at: [Link]

  • Wang, L., et al. (2023). Transition-Metal-Catalyzed C–C Bond Macrocyclization via Intramolecular C–H Bond Activation. Molecules. Available at: [Link]

  • Chen, Z., et al. (2021). Macrocyclization of peptidoarylacetamides with self-assembly properties through late-stage palladium-catalyzed C(sp2) H olefination. Science Advances. Available at: [Link]

  • Schad, D., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Soriano-Castell, D., & Del Valle, P. (2022). Macrocyclization strategies for cyclic peptides and peptidomimetics. RSC Chemical Biology. Available at: [Link]

  • Shepperson, O., et al. (2025). On-resin Synthesis and Late-Stage Functionalization of Macrocy-clic Peptidomimetics via 5-Iodo-1,4-Triazoles. ChemRxiv. Available at: [Link]

  • Isle, N. T., & Liskamp, R. M. (2014). On-resin peptide macrocyclization using thiol–ene click chemistry. Organic & Biomolecular Chemistry. Available at: [Link]

  • He, G., et al. (2021). Construction of Peptide Macrocycles via Palladium-Catalyzed Multiple S-Arylation: An Effective Strategy to Expand the Structural Diversity of Cross-Linkers. Organic Letters. Available at: [Link]

  • Fernández-González, M., et al. (2018). New peptide architectures through C–H activation stapling between tryptophan–phenylalanine/tyrosine residues. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Chen, Z., & Chen, G. (2022). Peptide Macrocyclization Through Palladium-Catalyzed Late-Stage C-H Activation. Methods in Molecular Biology. Available at: [Link]

  • Meagher, J. L., et al. (2015). Hydrogen Exchange – Mass Spectrometry Measures Stapled Peptide Conformational Dynamics and Predicts Pharmacokinetic Properties. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Schad, D., et al. (2022). Peptide stapling by late-stage Suzuki–Miyaura cross-coupling. Beilstein Journals. Available at: [Link]

  • Cistrone, P. A., et al. (2019). Stapled Peptides—A Useful Improvement for Peptide-Based Drugs. Pharmaceuticals. Available at: [Link]

  • LifeTein. Modifications: Stapled Peptide Synthesis and Special Amino Acids. Available at: [Link]

  • Next Peptide. Fmoc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid. Available at: [Link]

  • He, G., et al. (2021). Streamlined construction of peptide macrocycles via palladium-catalyzed intramolecular S-arylation in solution and on DNA. Chemical Science. Available at: [Link]

  • Chem-Impex. Fmoc-(R-3-amino-4-(2-naphthyl)butyric acid. Available at: [Link]

  • AAPPTec. Amino Acid Derivatives for Peptide Synthesis. Available at: [Link]

  • GenicBio. The Role of HPLC Analysis in Peptide Characterization. Available at: [Link]

  • He, G., et al. (2021). Streamlined Construction of Peptide Macrocycles via Palladium-catalyzed Intramolecular S-Arylation in Solution and on DNA. ResearchGate. Available at: [Link]

  • Biovera. HPLC Analysis Methods for Peptide Characterization. Available at: [Link]

  • Le-Ngoc, T., et al. (2022). Design, Synthesis, and Characterization of Stapled Oligosaccharides. ACS Central Science. Available at: [Link]

  • Next Peptide. 331763-76-9 | Fmoc-(R)-3-Amino-4-(4-bromo-phenyl)-butyric acid. Available at: [Link]

  • Hou, Z., et al. (2024). Stapled peptides: targeting protein-protein interactions in drug development. Open Exploration. Available at: [Link]

Sources

Application

Application Notes and Protocols: Palladium-Catalyzed Reactions on Brominated Peptide Side Chains

Introduction: Precision Engineering of Peptides through Palladium Catalysis The advent of palladium-catalyzed cross-coupling reactions has revolutionized the field of organic synthesis, and its extension to the realm of...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Precision Engineering of Peptides through Palladium Catalysis

The advent of palladium-catalyzed cross-coupling reactions has revolutionized the field of organic synthesis, and its extension to the realm of peptide chemistry is unlocking unprecedented opportunities for the creation of novel biomolecules with enhanced therapeutic properties and functionalities. The site-specific modification of peptides is a cornerstone of modern drug development, enabling the introduction of probes, payload linkers for antibody-drug conjugates, and moieties that improve pharmacokinetic profiles. The incorporation of brominated amino acids, such as 4-bromophenylalanine (p-Br-Phe) or brominated tryptophan, into peptide sequences provides a versatile and strategically positioned reactive handle for a suite of powerful palladium-catalyzed transformations.

This guide provides a comprehensive overview and detailed protocols for the application of palladium-catalyzed reactions on brominated peptide side chains. We will delve into the mechanistic underpinnings of these reactions, offer field-proven protocols for key transformations, and provide insights into best practices and troubleshooting, empowering researchers to confidently employ these techniques in their own laboratories.

The Power of Palladium: A Mechanistic Overview

Palladium-catalyzed cross-coupling reactions generally proceed through a catalytic cycle involving a palladium(0) active species. The fundamental steps of this cycle are:

  • Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the brominated amino acid side chain, forming a Pd(II) intermediate.

  • Transmetalation (for Suzuki and Sonogashira reactions) or Carbopalladation (for Heck reaction): The coupling partner (e.g., a boronic acid or an alkyne) reacts with the Pd(II) complex.

  • Reductive Elimination: The newly formed carbon-carbon or carbon-heteroatom bond is created as the two organic fragments are eliminated from the palladium center, regenerating the active Pd(0) catalyst.

The choice of ligands coordinated to the palladium center is critical, as they influence the catalyst's stability, solubility, and reactivity, particularly in the aqueous environments often required for peptide manipulations.

Core Applications in Peptide Modification

Palladium-catalyzed reactions on brominated peptide side chains offer a diverse toolkit for peptide engineers. The most prominent applications include:

  • Suzuki-Miyaura Coupling: Formation of a new carbon-carbon bond by coupling the brominated side chain with a boronic acid or ester. This is widely used to introduce aryl or heteroaryl moieties.[1][2][3]

  • Sonogashira Coupling: Creation of a carbon-carbon bond between the brominated side chain and a terminal alkyne, providing a powerful method for introducing alkyne handles for subsequent "click" chemistry.[4][5][6]

  • Heck Coupling: The reaction of the brominated side chain with an alkene to form a new carbon-carbon double bond, useful for creating constrained peptide structures or introducing vinyl groups.[7][8]

  • Buchwald-Hartwig Amination: Formation of a carbon-nitrogen bond by coupling the brominated side chain with an amine, enabling the introduction of a wide range of primary and secondary amines.[9][10][11][12]

Experimental Workflows and Protocols

The successful execution of palladium-catalyzed reactions on peptides requires careful attention to detail, particularly regarding the exclusion of oxygen and the choice of appropriate reaction conditions to maintain peptide integrity.

General Workflow

The following diagram illustrates a typical workflow for the palladium-catalyzed modification of a brominated peptide.

G cluster_prep Preparation cluster_reaction Palladium-Catalyzed Reaction cluster_analysis Analysis and Purification Peptide Brominated Peptide Synthesis (Solid-Phase or Solution) Purification1 Peptide Purification (e.g., RP-HPLC) Peptide->Purification1 Characterization1 Initial Characterization (MS, HPLC) Purification1->Characterization1 Reaction_Setup Reaction Setup (Inert Atmosphere) Characterization1->Reaction_Setup Reagents Addition of Pd Catalyst, Ligand, Base, and Coupling Partner Reaction_Setup->Reagents Reaction Reaction at Controlled Temperature Reagents->Reaction Quenching Reaction Quenching Reaction->Quenching Purification2 Product Purification (e.g., RP-HPLC) Quenching->Purification2 Characterization2 Final Characterization (MS, HPLC, NMR) Purification2->Characterization2

Caption: General workflow for palladium-catalyzed modification of brominated peptides.

Protocol 1: Suzuki-Miyaura Coupling on a Peptide Containing 4-Bromo-L-phenylalanine

This protocol describes a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid to a peptide containing a p-Br-Phe residue in an aqueous solvent system.

Materials:

  • Peptide containing p-Br-Phe (lyophilized)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Water-soluble phosphine ligand (e.g., SPhos, TPPTS)

  • Base (e.g., potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃))

  • Degassed solvent (e.g., a mixture of water and an organic co-solvent like acetonitrile or DMF)

  • Inert gas (Argon or Nitrogen)

  • Reaction vessel (e.g., Schlenk flask or sealed vial)

Procedure:

  • Peptide Preparation: Dissolve the lyophilized peptide in the degassed solvent system to a final concentration of 1-5 mg/mL.

  • Reagent Preparation: In a separate vial, weigh the arylboronic acid (1.5-3 equivalents relative to the peptide), Pd(OAc)₂ (5-10 mol%), the phosphine ligand (1.2-1.5 equivalents relative to Pd), and the base (3-5 equivalents relative to the peptide).

  • Reaction Setup: Place the peptide solution in the reaction vessel and thoroughly degas the solution by bubbling with an inert gas for 15-20 minutes.

  • Initiation: Under a positive pressure of inert gas, add the pre-weighed solid reagents to the peptide solution.

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 37-65°C) with stirring. Monitor the reaction progress by LC-MS.[13]

  • Quenching: Once the reaction is complete (or has reached a plateau), cool the mixture to room temperature and quench by adding a thiol-containing scavenger like 3-mercaptopropionic acid to bind residual palladium.[5]

  • Purification: Purify the modified peptide using reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the product by mass spectrometry and analytical HPLC.[13][14][15]

Causality Behind Choices:

  • Water-soluble ligand: Essential for maintaining catalyst activity and solubility in aqueous media, which is often necessary for peptide stability.

  • Inert atmosphere: Prevents the oxidation of the Pd(0) catalyst, which would render it inactive.

  • Base: Crucial for the transmetalation step of the catalytic cycle.

  • Thiol scavenger: Effectively removes palladium from the final product, which is important for biological applications.

Protocol 2: Sonogashira Coupling on a Brominated Tryptophan-Containing Peptide

This protocol outlines a procedure for the copper-free Sonogashira coupling of a terminal alkyne to a peptide with a brominated tryptophan residue.

Materials:

  • Peptide with brominated tryptophan

  • Terminal alkyne

  • Palladium catalyst (e.g., [PdCl₂(CH₃CN)₂])[4]

  • Phosphine ligand (e.g., sXPhos)[4]

  • Base (e.g., cesium carbonate (Cs₂CO₃))[4]

  • Degassed solvent (e.g., water/acetonitrile mixture)[4]

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Peptide and Reagent Preparation: In a reaction vial, combine the brominated peptide (1 equivalent), terminal alkyne (10 equivalents), and cesium carbonate (6.2 equivalents).[4]

  • Catalyst and Ligand Preparation: In a separate vial, prepare a stock solution of the palladium catalyst and the sXPhos ligand in degassed acetonitrile.

  • Reaction Setup: Add the degassed water/acetonitrile solvent to the peptide and reagent mixture. Degas the resulting solution with an inert gas.

  • Initiation: Add the catalyst/ligand solution to the reaction mixture under an inert atmosphere.

  • Reaction: Heat the reaction at 65°C for 2 hours.[4][5] Monitor progress by LC-MS.

  • Quenching and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol.

Causality Behind Choices:

  • Copper-free conditions: Traditional Sonogashira reactions use a copper co-catalyst, which can be detrimental to peptides. Modern protocols often employ palladium catalysts that do not require copper.

  • sXPhos ligand: This bulky, electron-rich phosphine ligand is effective in promoting the oxidative addition and reductive elimination steps in the Sonogashira coupling.

Data Presentation: Comparative Reaction Conditions

The following table summarizes typical reaction conditions for various palladium-catalyzed reactions on brominated peptide side chains.

Reaction TypeBrominated ResidueCoupling PartnerPalladium CatalystLigandBaseSolventTemperature (°C)
Suzuki-Miyaura p-Br-PheArylboronic acidPd(OAc)₂SPhos, TPPTSK₂CO₃, Cs₂CO₃H₂O/ACN, H₂O/DMF37-65
Sonogashira Br-TrpTerminal alkyne[PdCl₂(CH₃CN)₂]sXPhosCs₂CO₃H₂O/ACN65
Heck p-Br-PheAlkenePd(OAc)₂P(o-tol)₃Et₃NDMF, NMP80-100
Buchwald-Hartwig p-Br-PheAminePd₂(dba)₃XPhos, RuPhosNaOtBu, K₃PO₄Toluene, Dioxane80-110

Note: These are general conditions and may require optimization for specific peptide sequences and coupling partners.

Visualization of Key Reactions

The following diagrams illustrate the core transformations discussed.

Suzuki_Miyaura Peptide Peptide-Br Plus1 + Peptide->Plus1 BoronicAcid R-B(OH)₂ Arrow -> BoronicAcid->Arrow Plus1->BoronicAcid Product Peptide-R Arrow->Product Catalyst [Pd(0), Ligand, Base]

Caption: Suzuki-Miyaura Coupling on a Brominated Peptide.

Sonogashira Peptide Peptide-Br Plus1 + Peptide->Plus1 Alkyne R-C≡CH Arrow -> Alkyne->Arrow Plus1->Alkyne Product Peptide-C≡C-R Arrow->Product Catalyst [Pd(0), Ligand, Base]

Sources

Method

Application Note: Advanced Analytical Strategies for Monitoring Solid-Phase Peptide Synthesis Incorporating Unnatural Amino Acids

Introduction: The "Black Box" Problem in UAA Synthesis The incorporation of Unnatural Amino Acids (UAAs)—such as N-methylated residues, -disubstituted amino acids (e.g., Aib), and -amino acids—into therapeutic peptides i...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Black Box" Problem in UAA Synthesis

The incorporation of Unnatural Amino Acids (UAAs)—such as N-methylated residues,


-disubstituted amino acids (e.g., Aib), and 

-amino acids—into therapeutic peptides introduces significant kinetic barriers. Unlike standard proteinogenic amino acids, UAAs often suffer from severe steric hindrance and altered nucleophilicity.

Standard monitoring protocols, such as the Kaiser test, frequently generate false negatives when applied to UAAs. A "colorless" Kaiser result can be misinterpreted as a complete coupling when, in reality, the bulky UAA failed to react with the ninhydrin reagent, or the secondary amine (N-methyl) is chemically invisible to the test. This leads to deletion sequences and difficult purification campaigns.

This guide details a multi-layered analytical strategy to ensure sequence fidelity, moving from qualitative in-process controls to definitive quantitative verification.

Qualitative In-Process Controls (Colorimetric Assays)

While qualitative, colorimetric tests are the first line of defense. However, the choice of test must be dictated by the specific chemistry of the N-terminal amine on the resin.

The Decision Matrix

Do not use the Kaiser test blindly. Use the following logic to select the correct assay:

MonitoringLogic Start Current N-Terminal Residue Type Amine Type? Start->Type Primary Primary Amine (Standard AA, Aib, etc.) Type->Primary H2N- Secondary Secondary Amine (Proline, N-methyl UAA) Type->Secondary RHN- Kaiser Method A: Kaiser Test (Ninhydrin) Primary->Kaiser Chloranil Method B: Chloranil Test (Acetaldehyde/Chloranil) Secondary->Chloranil Result1 Blue = Incomplete Colorless = Complete Kaiser->Result1 Result2 Blue/Green = Incomplete Colorless = Complete Chloranil->Result2

Figure 1: Decision tree for selecting the appropriate colorimetric monitoring assay based on amine classification.

Protocol: The Chloranil Test (For Secondary Amines)

The Kaiser test relies on the formation of Ruhemann’s purple, which requires an


-hydrogen. N-methylated amino acids and Proline lack this, rendering the Kaiser test ineffective. The Chloranil test utilizes a charge-transfer complex mechanism effective for secondary amines.

Reagents:

  • Solution A: 2% Acetaldehyde in DMF.

  • Solution B: 2% Chloranil (2,3,5,6-tetrachloro-1,4-benzoquinone) in DMF.[1]

Procedure:

  • Remove ~1-5 mg of resin beads from the reactor.

  • Wash beads 3x with Ethanol (to remove basic DIPEA/Piperidine which causes false positives).

  • Place beads in a small glass tube.

  • Add 2 drops of Solution A and 2 drops of Solution B .

  • Let stand at room temperature for 5 minutes.

Interpretation:

  • Dark Blue/Green Beads: Positive for secondary amine (Incomplete coupling). Action: Recouple.

  • Colorless/Yellowish Beads: Negative (Complete coupling). Action: Proceed to deprotection.

Definitive Monitoring: Micro-Cleavage & UHPLC-MS

When synthesizing "difficult sequences" (e.g., hydrophobic patches, >3 consecutive UAAs), colorimetric tests may fail due to resin aggregation preventing reagent access. The only "source of truth" is a micro-cleavage followed by Mass Spectrometry.

The "Fast-Track" Micro-Cleavage Protocol

This protocol is designed to be completed in <30 minutes to minimize synthesizer downtime.

Reagents:

  • Cleavage Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5% H2O.

Workflow:

  • Sampling: Transfer 5–10 mg of dried resin to a microcentrifuge tube.

  • Cleavage: Add 200 µL of Cleavage Cocktail. Shake vigorously for 15–30 minutes at room temperature.

    • Note: Full side-chain deprotection is not required for MS identification; we only need to cleave the peptide from the linker (e.g., Rink Amide).

  • Precipitation (Optional but Recommended): Add 1 mL cold diethyl ether. Centrifuge, decant ether.

  • Solubilization: Dissolve the pellet (or oil) in 200 µL of 50:50 Water:Acetonitrile (+0.1% Formic Acid).

  • Analysis: Inject 2–5 µL onto UHPLC-MS.

Data Interpretation:

  • Target Mass (M+H): Dominant peak.

  • Mass - AA: Deletion sequence (incomplete coupling).

  • Mass + AA: Double insertion (rare, but possible with excessive activation).

  • Mass + 150/170: Incomplete Fmoc removal (if checking deprotection).

Real-Time Process Analytical Technology (PAT): UV Monitoring

For automated synthesizers, real-time UV monitoring of the deprotection step is a powerful, non-invasive tool. It measures the release of the Fmoc chromophore (dibenzofulvene-piperidine adduct).

The Principle

The Fmoc removal reaction releases dibenzofulvene, which absorbs strongly at 301 nm (or 304 nm). By integrating the area under the curve (AUC) of the UV signal during the deprotection flow, one can estimate the relative efficiency of the previous coupling.

Diagnostic Logic
  • Consistent AUC: The peptide chain is growing correctly; no aggregation.

  • Dropping AUC: The amount of available Fmoc is decreasing. This indicates aggregation or chain termination (synthesis collapse).

  • Action: If AUC drops by >10% compared to the previous cycle, intervene immediately (e.g., add chaotropic salts like LiCl, increase temperature, or switch to double coupling).

UVMonitoring Reactor Reactor (Deprotection Step) UVCell Flow Cell (301 nm) Reactor->UVCell Effluent Signal Signal Integration (AUC Calculation) UVCell->Signal Decision Compare to Cycle n-1 Signal->Decision Good AUC Stable (Proceed) Decision->Good 100% Bad AUC Drop >10% (Aggregation) Decision->Bad <90%

Figure 2: Logic flow for real-time UV monitoring of Fmoc deprotection efficiency.

Summary of Analytical Methods

MethodTarget AnalyteSensitivityTurnaround TimeBest Use Case
Kaiser Test Primary AminesHigh5-10 minsStandard amino acids (Gly, Ala, Lys).
Chloranil Test Secondary AminesModerate5-10 minsProline, N-methyl UAAs.
UV Monitoring Fmoc AdductHighReal-timeAutomated trend analysis; detecting aggregation.
Micro-Cleavage Full PeptideAbsolute45-60 mins"Truth" verification for difficult/expensive steps.

Troubleshooting UAA Couplings

If your analytical method indicates incomplete coupling of a UAA:

  • Change Coupling Reagents: Switch from HBTU/DIEA to HATU/HOAt/DIEA or PyAOP . The HOAt moiety is superior for sterically hindered secondary amines.

  • Double Coupling: Perform the first coupling for 2 hours, wash, and repeat with fresh reagents for another 2 hours.

  • Temperature: Elevate coupling temperature to 50–75°C (microwave or conventional heating), provided the UAA is not racemization-prone (like Cys or His).

  • Solvent: Use NMP instead of DMF to improve resin swelling and reduce aggregation.

References

  • Kaiser, E., et al. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides.[2][3][4][5] Analytical Biochemistry.

  • Vojkovsky, T. (1995). Detection of secondary amines on solid phase. Peptide Research. (The Chloranil Test protocol basis).
  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids.

  • Vapourtec. (n.d.). Continuous Flow-based Solid-phase Peptide Synthesiser (UV Monitoring).

  • Merck Millipore (Novabiochem). (n.d.). Fmoc resin cleavage protocols.[5][6][7][8][9][10]

Sources

Technical Notes & Optimization

Troubleshooting

low coupling efficiency of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid into peptide sequences. This steric...

Author: BenchChem Technical Support Team. Date: February 2026

This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid into peptide sequences. This sterically hindered, non-proteinogenic β-amino acid can present significant synthetic hurdles, leading to low coupling efficiencies and impure final products. This document provides in-depth troubleshooting strategies, optimized protocols, and answers to frequently asked questions to facilitate successful synthesis.

Troubleshooting Guide: Low Coupling Efficiency

Low coupling efficiency is the most common issue encountered when working with Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid. A positive result from a qualitative monitoring test, such as the Kaiser test (for primary amines), after a coupling step indicates the presence of unreacted free amines on the solid support.[1]

Immediate Actions & Troubleshooting Workflow

If you observe a positive Kaiser test or other indicators of incomplete coupling, a systematic approach is necessary. The following workflow outlines the recommended steps to diagnose and resolve the issue.

G start Positive Kaiser Test: Incomplete Coupling Detected reagent Action 1: Optimize Reagents - Switch to high-efficiency  reagents (HATU, HCTU, COMU). - Increase equivalents of  amino acid & coupling reagent  (3-5 eq.). start->reagent time Action 2: Extend Reaction Time - Increase coupling time to 2-4 hours  or overnight. - Monitor periodically with  Kaiser test. reagent->time If still positive double_couple Action 3: Perform Double Coupling - After the initial coupling,  wash and recouple with  fresh reagents. time->double_couple If still positive aggregation Consider Sequence Aggregation - Is the peptide sequence prone  to aggregation? double_couple->aggregation If still positive end Proceed to Next Synthesis Step double_couple->end If negative capping Action 4 (Optional): Capping - If coupling remains incomplete,  cap unreacted amines with  acetic anhydride to prevent  deletion sequences. capping->end aggregation->capping

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Troubleshooting Steps

Problem: Positive Kaiser test after coupling, indicating an incomplete reaction.

1. Probable Cause: Steric Hindrance

The primary reason for difficult coupling is the significant steric bulk of the molecule. The ortho-bromophenyl group, combined with the β-amino acid structure, physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.[2][3] Standard coupling conditions are often insufficient to overcome this hindrance.[3]

  • Solution 1.1: Employ a More Potent Coupling Reagent. Standard carbodiimide reagents like DCC or DIC may be ineffective.[3] Switch to a uronium/aminium salt-based reagent known for high reactivity with hindered amino acids.[2][4]

Reagent Full Name Relative Performance for Hindered Couplings Key Considerations
HATU 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphateVery HighOften considered the gold standard for difficult couplings.[2][5] Can lead to guanidinylation of the N-terminus if used in excess.[6][7]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateVery HighHighly effective and a good alternative to HATU.[2][7]
COMU (1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphateVery HighExcellent efficiency, comparable to HATU, with improved safety and solubility profiles.[5]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphateHighParticularly effective for hindered amino acids.[8]
PyBrOP Bromotripyrrolidinophosphonium hexafluorophosphateVery HighA more reactive phosphonium salt used for extremely difficult couplings, such as with N-methylated amino acids.[9]
  • Solution 1.2: Increase Reagent Equivalents. Increase the concentration of both the Fmoc-amino acid and the coupling reagent to 3-5 equivalents relative to the resin loading. This helps to drive the reaction equilibrium towards product formation.

  • Solution 1.3: Extend Coupling Time. Allow the coupling reaction to proceed for a longer duration, from 2-4 hours up to overnight.[1] Monitor the reaction progress periodically with the Kaiser test.

  • Solution 1.4: Perform a Double Coupling. If a single coupling is insufficient, as confirmed by a positive Kaiser test, a second coupling is a highly recommended strategy.[1][10] After the initial coupling time, wash the resin thoroughly with DMF and then add a fresh solution of activated amino acid.

2. Probable Cause: Peptide Aggregation

On-resin aggregation of the growing peptide chain can physically block reactive sites, preventing efficient coupling.[2][11] This is sequence-dependent and more common with hydrophobic residues.

  • Solution 2.1: Use Aggregation-Disrupting Additives. Incorporating chaotropic agents like LiCl or KSCN (at ~0.4M) into the reaction mixture can help to break up secondary structures.[12]

  • Solution 2.2: Employ Microwave-Assisted SPPS. Microwave energy can accelerate coupling reactions and has been shown to be effective in minimizing difficulties associated with hindered amino acids by driving reactions to completion more efficiently.[13]

3. Probable Cause: Sub-Optimal Reaction Conditions

  • Solution 3.1: Verify Solvent Quality. Ensure the use of high-purity, anhydrous DMF. Water content in the solvent can lead to hydrolysis of the activated amino acid ester, reducing the amount of active reagent available for coupling.[14]

  • Solution 3.2: Optimize Base Addition. When using uronium or phosphonium salts, a tertiary base like N,N-Diisopropylethylamine (DIPEA) is required.[5] Ensure the correct stoichiometry is used. For amino acids prone to racemization, a weaker base like 2,4,6-collidine may be beneficial.[15]

Frequently Asked Questions (FAQs)

Q1: Why is this specific amino acid so difficult to couple? The difficulty arises from a combination of two structural features:

  • β-Amino Acid Structure: The amino group is on the beta-carbon, which can alter the bond angles and accessibility compared to standard alpha-amino acids.[16][17]

  • Ortho-Bromophenyl Group: The bulky bromine atom at the ortho position of the phenyl ring creates significant steric hindrance, which can slow down the nucleophilic attack of the amine during the coupling reaction.[18]

Q2: How can I monitor the coupling reaction's completion? The Kaiser test is a reliable qualitative method for detecting free primary amines.[1] A small sample of resin beads is taken from the reaction vessel and treated with ninhydrin reagents. A blue or purple color indicates an incomplete reaction, while a yellow or colorless result suggests completion.[1]

Q3: Is double coupling always necessary? Not always, but it is a common and effective strategy for sterically hindered residues.[1][4] The necessity should be determined by monitoring the first coupling attempt. If the Kaiser test is negative after an extended single coupling with an optimized reagent, a second coupling is not required.

Q4: Can I cap the unreacted amines if coupling remains incomplete? Yes. If coupling efficiency cannot be improved to completion, it is advisable to "cap" the unreacted N-terminal amines.[1] This is typically done using acetic anhydride and a base like DIPEA. Capping prevents the formation of deletion sequences (peptides missing one or more amino acids), which simplifies the purification of the final product.

Q5: Are there alternative synthetic strategies for sequences containing this amino acid? For very difficult sequences, fragment synthesis followed by ligation can be an option. This involves synthesizing shorter peptide fragments and then joining them together in solution.[12] This approach can bypass issues related to on-resin aggregation and difficult couplings in a long sequence.

Protocols

Protocol 1: High-Efficiency Coupling using HATU

This protocol is designed for the efficient coupling of sterically hindered amino acids like Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid.

  • Resin Preparation: Swell the peptide-resin in N,N-dimethylformamide (DMF) for at least 30 minutes.[2]

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat the treatment for an additional 10-15 minutes to ensure complete Fmoc removal.[1]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[1]

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (4 eq.), HATU (3.9 eq.), and DIPEA (8 eq.) in DMF. Vortex the solution for 1-2 minutes to pre-activate the carboxylic acid.[2]

  • Coupling Reaction: Immediately add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test on a small sample of resin beads to check for reaction completion.[1]

  • Washing: Once the Kaiser test is negative, drain the coupling solution and wash the resin with DMF (3-5 times) before proceeding to the next deprotection step.[2]

Protocol 2: Kaiser Test for Monitoring Coupling

This qualitative test is used to monitor the completion of the coupling reaction.[4]

  • Sample Preparation: Transfer a small sample of resin beads (1-2 mg) to a small glass test tube.[1]

  • Reagent Addition: Add 2-3 drops each of the following three solutions:

    • Solution A: 1 mL of 1 mM aqueous KCN diluted in 49 mL of pyridine.[4]

    • Solution B: 1 g of ninhydrin in 20 mL of n-butanol.[4]

    • Solution C: 40 g of phenol in 20 mL of n-butanol.[4]

  • Heating: Heat the test tube at 100-120°C for 3-5 minutes.[1]

  • Observation:

    • Positive Result (Incomplete Coupling): The beads and/or solution turn a deep blue or purple, indicating the presence of free primary amines.

    • Negative Result (Complete Coupling): The beads and solution remain yellow or colorless.

References

  • Katritzky, A. R., et al. (2007). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry. Available at: [Link]

  • Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Request PDF. (2025). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

  • Kawai, S., et al. (2026). Halide-Mediated Electrochemical Peptide Synthesis Applicable to Highly Sterically Hindered Amino Acids. Organic Letters. Available at: [Link]

  • Albericio, F., & Subirós-Funosas, R. (2021). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development. Available at: [Link]

  • Gyros Protein Technologies. (2019). Solid-phase Peptide Synthesis (SPPS) in Research & Development. Retrieved from [Link]

  • CEM Corporation. (n.d.). Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. Retrieved from [Link]

  • AAPPTEC. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Royal Society of Chemistry. (2019). Unwanted hydrolysis or α/β-peptide bond formation: how long should the rate-limiting coupling step take?. RSC Advances. Available at: [Link]

  • PubMed. (2024). "Buttressing Effect" in the Halogen-Lithium Exchange in ortho-Bromo-N,N-dimethylanilines and Related Naphthalenes. Available at: [Link]

  • ResearchGate. (2015). Which strategies do you use for difficult sequences in solid phase synthesis?. Retrieved from [Link]

  • Biochemistry. (2017). Halogen Bonding: A Powerful Tool for Modulation of Peptide Conformation. Available at: [Link]

  • Gyros Protein Technologies. (n.d.). Challenging SPPS: Difficult Sequences And Side Reactions. Retrieved from [Link]

  • ResearchGate. (2001). New Trends in Peptide Coupling Reagents. Retrieved from [Link]

  • Mesa Labs. (n.d.). SPPS Tips For Success Handout. Retrieved from [Link]

  • White Rose Research Online. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]

  • GSRS. (n.d.). FMOC-(R)-3-AMINO-4-(2,4,5-TRIFLUOROPHENYL)BUTYRIC ACID. Retrieved from [Link]

  • H-Net. (n.d.). Recent development of peptide coupling reagents in organic synthesis. Retrieved from [Link]

  • PMC. (2025). Synthesis, crystal structure and Hirshfeld surface analysis of Fmoc-β-amino butyric acid and Fmoc carbamate. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimizing Synthesis with 2-Bromo Substituents

Topic: Impact of 2-Bromo Substituent on Peptide Synthesis Efficiency Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Impact of 2-Bromo Substituent on Peptide Synthesis Efficiency Content Type: Technical Support Center (Troubleshooting & FAQs) Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a 2-bromo substituent into a peptide sequence—whether as an N-terminal bromoacetyl (BrAc) group for ligation/stapling or as an internal 2-bromo-phenylalanine (2-Br-Phe) for structural modification—presents distinct chemical challenges that degrade synthesis efficiency.[1]

This guide addresses the two primary failure modes associated with these substituents:

  • Chemo-selectivity Failure: Unwanted nucleophilic displacement of the bromine during N-terminal capping (BrAc).

  • Steric Impediment: Drastic reduction in coupling kinetics due to ortho-substitution (2-Br-Phe).

Module 1: N-Terminal Bromoacetylation (The "Linker" Challenge)

Context: Bromoacetylation is frequently used to create electrophilic sites for thioether stapling (CLIPS™), cyclic peptide formation, or ubiquitin probes. Core Issue: The carbon-bromine (C-Br) bond is highly electrophilic. Standard coupling protocols using bases (DIEA/NMM) often trigger polymerization (intermolecular attack by free amines) or hydrolysis , leading to low yields and complex impurities.

Standard Operating Procedure: The Symmetric Anhydride Method

Use this protocol to couple Bromoacetic Acid to the N-terminus.[2] This method avoids exogenous base, preventing premature displacement of the bromine.

Reagents Required:

  • Bromoacetic Acid (BrAA)

  • Diisopropylcarbodiimide (DIC)[1]

  • Dichloromethane (DCM) or DMF (anhydrous)

Protocol Steps:

  • Dissolution: Dissolve 10 equivalents (eq) of Bromoacetic Acid in a minimal amount of anhydrous DCM/DMF.

  • Activation: Add 5 eq of DIC.

    • Note: The ratio is strictly 2:1 (Acid:DIC) . This forces the formation of the symmetric anhydride:

      
      .
      
  • Pre-activation: Agitate for 15–20 minutes.

    • Observation: A white precipitate (diisopropylurea) will form. This confirms activation.

  • Coupling: Add the supernatant (the anhydride solution) directly to the resin-bound peptide (N-terminally deprotected).

    • Crucial:DO NOT ADD BASE (DIEA/TEA).

  • Reaction Time: Agitate for 30–60 minutes.

    • Warning: Do not exceed 60 minutes. Prolonged exposure increases the risk of hydrolytic cleavage or non-specific alkylation.

Troubleshooting Workflow: Bromoacetyl Coupling

BrAc_Coupling Start Start: Bromoacetyl Coupling CheckBase Are you using a Base (DIEA/NMM)? Start->CheckBase StopBase STOP immediately. Base promotes polymerization. CheckBase->StopBase Yes MethodSelect Select Method: Symmetric Anhydride CheckBase->MethodSelect No PreAct Mix 2:1 (Acid:DIC) Wait 20 mins MethodSelect->PreAct Precipitate Did Urea Precipitate form? PreAct->Precipitate Precipitate->PreAct No (Wait longer/Check Reagents) AddResin Add Supernatant to Resin Precipitate->AddResin Yes TimeCheck Reaction Time > 60 min? AddResin->TimeCheck SideRxn Risk of Hydrolysis/Fission. Drain immediately. TimeCheck->SideRxn Yes Success Wash with DCM. Proceed to Cleavage. TimeCheck->Success No

Figure 1: Decision tree for ensuring high-efficiency Bromoacetyl incorporation without side reactions.

Module 2: Internal 2-Bromo-Phenylalanine (The "Steric" Challenge)

Context: 2-Bromo-L-phenylalanine (2-Br-Phe) is often used as a handle for downstream Suzuki-Miyaura cross-coupling or to induce specific conformational constraints. Core Issue: The bromine atom at the ortho position of the phenyl ring creates severe steric clash with the peptide backbone. This lowers the kinetic rate of acylation (coupling to the amine of 2-Br-Phe) and activation (coupling the acid of 2-Br-Phe).

Comparative Efficiency Data: Coupling Reagents

Table 1: Coupling efficiency of Fmoc-Ala-OH onto H-2-Br-Phe-Resin (Model System).

Coupling ReagentBaseConditionsYield (1 hr)Yield (Double Couple)
HBTU / HOBt DIEARoom Temp~45%60%
DIC / Oxyma None50°C (Microwave)85%>98%
HATU / HOAt DIEARoom Temp78%92%
HATU / HOAt DIEA60°C (Microwave) >99% N/A
Recommended Protocol: High-Energy Activation
  • Reagent Selection: Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with HOAt as an additive.[3] The aza-analogues (A-series) are superior for hindered couplings due to the "neighboring group effect" of the pyridine nitrogen.

  • Microwave Assistance:

    • Set temperature to 60°C .

    • Power: 25–30W (prevent overheating).

    • Time: 10 minutes.

  • Monitoring: Standard Kaiser tests often yield false negatives on hindered amines. Use the Chloranil Test or micro-cleavage LC-MS to verify coupling completeness.

Module 3: Post-Synthesis Stability & Side Reactions

Even after successful synthesis, the 2-bromo substituent remains a reactive "hotspot."

The "Back-Biting" Cyclization

If a bromoacetyl group is present on the N-terminus and the peptide is stored in solution (especially at pH > 7), the backbone amide nitrogen of the preceding residue can attack the alpha-carbon of the bromoacetyl group.

  • Result: Formation of a diketopiperazine (DKP)-like cyclic byproduct or cleavage of the peptide chain.

  • Prevention:

    • Lyophilize immediately after HPLC purification.

    • Store as a dry powder at -20°C.

    • Dissolve in acidic buffer (0.1% TFA) before use.

Light Sensitivity

The C-Br bond, particularly in aromatic systems (2-Br-Phe), is susceptible to homolytic cleavage under UV light (radical formation).

  • Impact: Debromination (reversion to Phenylalanine) or radical cross-linking.

  • Handling: Protect reaction vessels with aluminum foil during synthesis and purification.

FAQ / Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Mass Spec shows +42 Da or +84 Da impurity Polymerization of Bromoacetic Acid.Stop using DIEA. Switch to Symmetric Anhydride method (Module 1).
Low yield coupling to 2-Br-Phe Steric hindrance of the ortho-bromo group.Switch to HATU/HOAt and use Microwave irradiation at 60°C.
Loss of Bromine (M-79/81) in final product Photolytic cleavage or nucleophilic displacement.Wrap column in foil. Ensure cleavage cocktail does not contain strong nucleophiles (like thiols) if not intended.
Precipitate in reaction vessel (BrAc coupling) Formation of Diisopropylurea (Normal).Do not filter before adding to resin if using manual synthesis; just avoid pipetting the solid. If automated, filter first.
Racemization of 2-Br-Phe Over-activation with base.Reduce base concentration (DIEA) to 1.0 eq relative to HATU, or use DIC/Oxyma (base-free).

References

  • Robey, F. A., & Fields, R. L. (1989). Automated synthesis of N-bromoacetyl-modified peptides for the preparation of synthetic peptide polymers, peptide-protein conjugates, and cyclic peptides.[4] Analytical Biochemistry.[4][5]

  • Albericio, F., et al. (2018). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. (Discusses HATU/HOAt superiority for hindered amino acids).

  • Zuckermann, R. N., et al. (1992).[1] Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis. Journal of the American Chemical Society. (Foundational text for bromoacetic acid coupling protocols).

  • BenchChem Technical Support. (2024). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. (Reference for side-reaction mechanisms).

Sources

Troubleshooting

Technical Support Center: Advanced Strategies for Fmoc Deprotection

A Guide to Alternative Bases for Minimizing Side Reactions in Solid-Phase Peptide Synthesis Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Alternative Bases for Minimizing Side Reactions in Solid-Phase Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS). As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your peptide synthesis, specifically concerning the critical Fmoc deprotection step.

The standard use of 20% piperidine in DMF for Fmoc removal, while effective, is often a significant source of impurities due to base-mediated side reactions. This guide provides a deep dive into alternative basic conditions designed to mitigate these challenges, enhancing the purity and yield of your target peptides.

Frequently Asked Questions (FAQs) & Troubleshooting

Aspartimide Formation

Q1: I'm observing significant byproducts with the same mass as my target peptide, especially in sequences containing Asp-Gly or Asp-Asn. What's happening and how can I fix it?

A1: You are likely encountering aspartimide formation, a common and troublesome side reaction in Fmoc-SPPS.[1][2][3]

The Mechanism: The process is initiated by the deprotonation of the backbone amide nitrogen of the residue C-terminal to the aspartic acid. This deprotonated nitrogen then acts as a nucleophile, attacking the side-chain carbonyl of the Asp residue to form a five-membered succinimide ring (aspartimide).[1][3] This intermediate is highly problematic because it can undergo:

  • Racemization: The α-carbon of the aspartimide is prone to epimerization.[3]

  • Ring-Opening: The aspartimide ring can be opened by nucleophiles, including the deprotection base (e.g., piperidine) or water, leading to the formation of a mixture of α- and β-aspartyl peptides, as well as their piperidide adducts.[1][3] These β-aspartyl and epimerized α-aspartyl impurities often co-elute with the desired product during HPLC purification, making them exceedingly difficult to remove.

Aspartimide_Formation

Troubleshooting Strategies:

  • Modify Deprotection Conditions: Reducing the basicity or nucleophilicity of the deprotection solution can significantly suppress aspartimide formation.

  • Utilize Sterically Hindered Protecting Groups: Employing bulkier protecting groups on the Asp side chain can physically block the cyclization reaction.[4]

  • Backbone Protection: Protecting the backbone amide nitrogen of the amino acid following the Asp residue prevents it from acting as a nucleophile.[3][5]

Q2: What specific alternative base cocktails can I use to reduce aspartimide formation?

A2: Several alternative deprotection cocktails have been developed to address this issue. The choice often depends on the specific sequence and the severity of the side reaction.

Deprotection ReagentKey AdvantagesConsiderations
5% Piperazine in DMF/NMP A weaker base than piperidine, significantly reducing aspartimide formation.[4][6]Slower deprotection kinetics compared to piperidine.[7]
2% DBU / 5% Piperazine in NMP Combines the rapid deprotection of DBU with the milder nature of piperazine, effectively suppressing aspartimide formation while maintaining efficiency.[6][8]DBU is a very strong, non-nucleophilic base; the piperazine is essential to scavenge the dibenzofulvene (DBF) byproduct.[7][9]
20% Piperidine + 0.1 M HOBt in DMF The acidic additive HOBt helps to protonate the backbone amide, reducing its nucleophilicity and thereby decreasing the rate of aspartimide formation.[1][10]May not completely eliminate the side reaction in very sensitive sequences.[10]
20% Piperidine + 0.1 M Formic Acid in DMF Similar to HOBt, the addition of a weak acid can suppress aspartimide formation.[3][7]
Diketopiperazine (DKP) Formation

Q3: My synthesis is failing at the third amino acid, and I'm seeing a loss of my dipeptide from the resin. What is causing this?

A3: This is a classic sign of diketopiperazine (DKP) formation. This side reaction leads to the cleavage of the N-terminal dipeptide from the resin.

The Mechanism: After the Fmoc group is removed from the second amino acid, the newly liberated N-terminal amino group can perform an intramolecular nucleophilic attack on the ester linkage of the first amino acid to the resin. This forms a stable, six-membered cyclic dipeptide (a diketopiperazine), which is cleaved from the solid support, resulting in a truncated peptide and reduced yield.[6][8][11] This reaction is particularly prevalent when the second amino acid is a proline or another secondary amino acid.[8][11]

DKP_Formation

Troubleshooting Strategies:

  • Use an Alternative Deprotection Reagent: A combination of a strong, non-nucleophilic base with a milder secondary amine has proven highly effective.

  • Incorporate a Pre-formed Dipeptide: Coupling the first two amino acids as a single unit (a dipeptide) completely bypasses the vulnerable stage where DKP formation can occur.[6][8][11]

  • Modify Coupling of the Third Amino Acid: For continuous-flow synthesis, in-situ coupling of the third amino acid can help to suppress DKP formation.[12]

Q4: Which deprotection cocktail is recommended to prevent DKP formation?

A4: A solution of 2% (v/v) DBU and 5% (w/v) piperazine in NMP is highly effective at minimizing DKP formation.[6][8][11] This mixture provides rapid Fmoc removal due to the presence of DBU, while the less basic piperazine reduces the propensity for the intramolecular cyclization that leads to DKP formation.[6][8]

Racemization

Q5: I'm concerned about racemization of sensitive amino acids like Cysteine and Phenylglycine during Fmoc deprotection. Are there alternative bases that can minimize this?

A5: Yes, base-mediated racemization during Fmoc deprotection is a valid concern, particularly for amino acids with electron-withdrawing groups in their side chains, such as Cys and His.[13] The choice of base can have a significant impact.

The Mechanism: A strong base can abstract the α-proton of the amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in a mixture of L- and D-isomers.

Troubleshooting Strategies:

  • Use a Non-Nucleophilic, Sterically Hindered Base: Bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) have been shown to reduce racemization compared to piperidine, especially for sensitive residues like C-terminal cysteine.[7][10]

  • Employ a Milder Base: Piperazine has also been demonstrated to cause less racemization of resin-bound C-terminal cysteine compared to piperidine.[10]

  • Consider Greener Alternatives: Recent studies have identified 1,5-diazabicyclo[4.3.0]non-5-ene (DBN) as a promising green alternative that can effectively minimize racemization.[13]

Deprotection ReagentImpact on Racemization
2% DBU in DMF Substantially reduced racemization of S-trityl cysteine compared to 20% piperidine in DMF.[7]
Piperazine Causes little racemization of resin-bound C-terminal cysteine.[10]
DBN Significantly minimized racemization, particularly in an Anisole/NOP solvent system.[13]

Experimental Protocols

Protocol 1: Aspartimide Suppression using Piperazine/DBU

This protocol is recommended for sequences known to be prone to aspartimide formation.

  • Reagent Preparation: Prepare a fresh solution of 2% (v/v) 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 5% (w/v) piperazine in N-Methyl-2-pyrrolidone (NMP).

  • Resin Swelling: Swell the peptide-resin in NMP for 30-60 minutes.

  • Deprotection:

    • Drain the swelling solvent.

    • Add the 2% DBU / 5% piperazine in NMP solution to the resin.

    • Agitate for 5-10 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with a fresh portion of the deprotection solution for another 10-15 minutes.

  • Washing: Wash the resin thoroughly with NMP (at least 5 times) to remove all traces of the deprotection reagents and the dibenzofulvene-piperazine adduct.

  • Monitoring: Confirm the completion of deprotection using a qualitative method such as the Kaiser test.[14]

Protocol 2: General Side Reaction Minimization with Piperazine and HOBt

This protocol offers a milder alternative to standard piperidine deprotection and is beneficial for reducing both aspartimide formation and racemization.

  • Reagent Preparation: Prepare a fresh solution of 5% (w/v) piperazine with 0.1 M 1-Hydroxybenzotriazole (HOBt) in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes.

  • Deprotection:

    • Drain the swelling solvent.

    • Add the piperazine/HOBt solution to the resin.

    • Agitate for 10-15 minutes at room temperature.

    • Drain the deprotection solution.

    • Repeat the treatment with a fresh portion of the deprotection solution for another 15-20 minutes.

  • Washing: Wash the resin thoroughly with DMF (at least 5 times).

  • Monitoring: Perform a Kaiser test to ensure complete deprotection.

References

  • Aspartimide Formation and Its Prevention in Fmoc Chemistry Solid Phase Peptide Synthesis. PMC.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega.
  • The 9-Fluorenylmethoxycarbonyl (Fmoc) Group in Chemical Peptide Synthesis – Its Past, Present, and Future. Australian Journal of Chemistry.
  • Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. PMC.
  • Aspartimide formation in peptide chemistry: occurrence, prevention strategies and the role of N-hydroxylamines. Academia.edu.
  • Understanding diketopiperazine formation mechanism and control strategies during solid phase peptide synthesis of peptide: Impact of solvent, peptide sequence, storage conditions and stabilizer additives. ScienceDirect.
  • Deprotection kinetics for Fmoc-l-Leucine-OH and Fmoc-l-Arginine(Pbf)-OH... MDPI.
  • Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry (RSC Publishing).
  • New green base for Fmoc removal in solid-phase peptide synthesis: 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), a promising sustainable alternative to piperidine. Taylor & Francis Online.
  • Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as N!-deprotection.
  • Preventing aspartimide rearrangements during fmoc-based solid phase peptide synthesis. Gyros Protein Technologies.
  • Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.
  • Solving Aspartimide Formation in Fmoc SPPS with Fmoc-Asp(OBno)-OH. Sigma-Aldrich.
  • How to avoid aspartimide form
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • ASPARTIMIDE FORM
  • Improved Fmoc Deprotection Methods for the Synthesis of Thioamide-Containing Peptides and Proteins. PMC.
  • Fmoc Removal with DBU. Aapptec.
  • Fmoc Removal with DBU. Aapptec Peptides.
  • Methods for Removing the Fmoc Group. SpringerLink.
  • Studies on the Effect of Lewis Acids on Fmoc Deprotection in Solution and Solid-Phase. University of Windsor.
  • Application Notes and Protocols for Fmoc Deprotection of Fmoc-L-Phe-MPPA Resins. Benchchem.
  • Technical Support Center: Minimizing Diketopiperazine Form
  • Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis. Luxembourg Bio Technologies.
  • The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. Benchchem.
  • Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away
  • N-Terminal Deprotection; Boc removal; Fmoc removal: DBU Fmoc deprotectioon. AAPPTec.
  • A Comparative Analysis of Fmoc Deprotection Reagents in Solid-Phase Peptide Synthesis. Benchchem.
  • Alternative to Piperidine in Fmoc Solid-Phase Synthesis.
  • Piperazine and DBU: A safer alternative for rapid and efficient Fmoc deprotection in Solid Phase Peptide Synthesis. Royal Society of Chemistry.
  • Base-induced side reactions in Fmoc-solid phase... Letters in Peptide Science.
  • In situ Fmoc removal. Green Chemistry.
  • In-situ Fmoc Removal – A Sustainable Solid-Phase Peptide Synthesis Approach. The Royal Society of Chemistry.

Sources

Optimization

Technical Support Center: Peptide Synthesis &amp; Mass Spectrometry

Topic: Identifying Byproducts in Peptide Synthesis via Mass Spectrometry Role: Senior Application Scientist Status: Active Knowledge Base Quick Reference: The "Delta Mass" Lookup Table Use this table to immediately corre...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Identifying Byproducts in Peptide Synthesis via Mass Spectrometry Role: Senior Application Scientist Status: Active Knowledge Base

Quick Reference: The "Delta Mass" Lookup Table

Use this table to immediately correlate observed mass shifts (


) in your raw data with specific synthetic byproducts.

Mass (Da)
Likely IdentityMechanism / CauseRecommended Solution
-18 Aspartimide (or Pyroglutamate)Ring closure of Asp-Gly/Ser/Asn; or N-term Gln cyclization.Add 0.1M HOBt to piperidine; use Dmb-dipeptides.
+16 / +32 Oxidation Met or Trp oxidation (sulfoxide/sulfone).Degas solvents; use DTT/TIS scavengers; minimize air exposure.
+42 Acetylation Unintended N-term acetylation or capping.Check capping steps; ensure TFA removal before analysis.
+56 t-Butyl Adduct Incomplete removal of tBu (Ser/Thr/Tyr/Asp/Glu).Extend cleavage time; add phenol/TIS scavengers.
+253 Pbf Adduct Incomplete Arg(Pbf) deprotection.Extend cleavage time; ensure high TFA concentration (>90%).
-128 Des-Lys (Deletion)Missing Lysine residue (example).Double couple Lys; check resin loading; check aggregation.
+53 Iron Adduct Fe attachment to His/Cys (system contamination).Flush LC system; use LC-MS grade solvents.
+22 / +38 Salt Adducts Na+ (+22) or K+ (+38) ionization adducts.Desalt sample; optimize ESI source parameters.

Knowledge Base: Troubleshooting & FAQs

Category A: Mass Surpluses (Adducts & Modifications)

Q: My main peak is +56 Da higher than the theoretical mass. Is this a coupling error? A: It is likely incomplete deprotection , not a coupling error. In Fmoc-SPPS, the tert-butyl (tBu) group is used to protect side chains of Ser, Thr, Tyr, Asp, and Glu. The tBu carbocation released during cleavage is highly reactive. If scavengers (like Triisopropylsilane/TIS or water) are insufficient, the tBu cation can re-attach (alkylate) electron-rich rings like Tryptophan or Tyrosine, or simply fail to cleave from the original residue.

  • Diagnostic: Check if the +56 Da peak decreases after re-cleaving the peptide with fresh cocktail containing higher scavenger load.

  • Ref: Standard cleavage cocktails (e.g., Reagent K) are designed to prevent this [1].

Q: I see a +16 Da peak that grows over time. How do I stop it? A: This is Methionine Oxidation (Met


 Met-Sulfoxide).
Methionine is extremely sensitive to reactive oxygen species.[1][2] This often happens after synthesis during workup or lyophilization if the peptide is dissolved in non-degassed buffers.
  • Protocol Fix:

    • Always degas HPLC buffers.

    • Lyophilize immediately after purification.

    • Store peptide under Argon/Nitrogen.

    • Advanced: If oxidation occurs during synthesis, use Norleucine (Nle) as an isosteric substitute for Met if biological activity allows, as Nle cannot oxidize [2].

Category B: Structural Rearrangements

Q: I have a -18 Da impurity that co-elutes with my product. Is it water loss? A: While -18 Da is chemically a loss of H₂O, in SPPS this is the hallmark of Aspartimide Formation . This is a critical side reaction occurring in sequences containing Asp-Gly , Asp-Asn , or Asp-Ser . Under basic conditions (piperidine deprotection), the backbone nitrogen attacks the Asp side-chain ester, forming a 5-membered succinimide ring (Aspartimide).

  • Why it's dangerous: The ring is unstable and hydrolyzes to form a mixture of

    
    -Asp (desired) and 
    
    
    
    -Asp (undesired isomer) peptides. These isomers often have identical masses and very similar retention times, making separation difficult.[3]
  • Prevention: Use "bulky" side chain protection (e.g., Asp(OMpe)) or Hmb-protected dipeptides to sterically hinder the attack [3].

Category C: Mass Deficits (Deletions)

Q: I am missing exactly the mass of one amino acid (e.g., -128 Da for Lys). Why? A: This is a Deletion Sequence , caused by incomplete coupling. As the peptide chain grows, it can form secondary structures (


-sheets) on the resin, causing "aggregation." This sterically hinders the N-terminus, preventing the next amino acid from reacting.
  • Troubleshooting:

    • Map the deletion: Use MS/MS sequencing to identify where the deletion occurred.

    • Solvent Change: Use Chaotropic salts (LiCl) or switch to NMP instead of DMF to disrupt aggregation.

    • Double Coupling: Repeat the coupling step for the difficult residue.

Visualizing Mechanisms

Diagram 1: The Aspartimide Pathway

This mechanism explains the -18 Da mass shift and the subsequent generation of difficult-to-separate isomers.

Aspartimide Start Asp-Gly Sequence (Linear) Intermediate Aspartimide (Succinimide Ring) [M - 18 Da] Start->Intermediate Backbone Amide Attack Base Base Treatment (Piperidine) Base->Intermediate Alpha Alpha-Asp Peptide (Correct Product) Intermediate->Alpha Ring Opening (A) Beta Beta-Asp Peptide (Isomer Impurity) Intermediate->Beta Ring Opening (B) Hydrolysis Hydrolysis (+H2O) Hydrolysis->Alpha Hydrolysis->Beta

Caption: Base-catalyzed formation of Aspartimide (-18 Da) and subsequent hydrolysis into alpha/beta isomers.

Diagram 2: General MS Troubleshooting Workflow

Follow this logic gate to classify impurities based on raw MS data.

Workflow Data Raw LC-MS Data Deconv Deconvolution (Charge State -> Zero Charge) Data->Deconv CheckMass Target Mass Found? Deconv->CheckMass Success Peptide Confirmed CheckMass->Success Yes CalcDelta Calculate Delta Mass (Observed - Theoretical) CheckMass->CalcDelta No Pos Delta > 0 (Mass Addition) CalcDelta->Pos Neg Delta < 0 (Mass Loss) CalcDelta->Neg Adducts +56 (tBu) +253 (Pbf) +22 (Na) Pos->Adducts Oxidation +16 (Oxidation) +42 (Acetyl) Pos->Oxidation Deletion - AA Mass (Deletion) Neg->Deletion Cyclic -18 Da (Aspartimide) Neg->Cyclic

Caption: Logical decision tree for categorizing peptide impurities based on mass shifts.

Standard Operating Protocol: Impurity Identification

Objective: Systematically identify unknown peaks in a crude peptide mixture.

Step 1: Data Acquisition (LC-MS)

  • Column: C18 Reverse Phase (e.g., 2.1 x 50mm, 1.7µm).

  • Gradient: Standard 5-95% B (ACN + 0.1% Formic Acid) over 10 mins.

  • MS Mode: ESI Positive. Scan range 200–2000 m/z.

  • Note: Avoid TFA in MS mobile phases if possible, as it suppresses ionization (signal killer). Use Formic Acid [4].[4][5][6]

Step 2: Deconvolution

  • Raw ESI spectra show multiply charged ions

    
    .
    
  • Use software (e.g., MaxEnt, BioPharma Finder) to convert the charge envelope into a zero-charge mass.

  • Manual Check: If software fails, identify two adjacent peaks (

    
    ) in the charge envelope.
    
    
    
    

Step 3: Delta Mass Analysis

  • Subtract Theoretical Mass from Observed Mass.

  • Compare against the Quick Reference Table (Section 1).

Step 4: Verification (MS/MS)

  • Isolate the impurity ion precursor.

  • Fragment using CID (Collision Induced Dissociation).[7]

  • b-ions (N-term) and y-ions (C-term) will reveal the exact amino acid position of the modification.

    • Example: If y-ions match the target but b-ions are shifted by +16 Da starting at residue 3, the oxidation is on residue 3.

References

  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis.[1][8][9][10] International Journal of Peptide and Protein Research.[11]

  • Thermo Fisher Scientific. (2023). Peptide Analysis: Handling Methionine Oxidation. Technical Note.

  • Mergler, M., et al. (2003). The aspartimide problem in Fmoc-based SPPS. Journal of Peptide Science.

  • Agilent Technologies. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization.

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability Guide: Fmoc vs. Boc Protection for Brominated Amino Acids

Executive Summary For researchers utilizing brominated amino acids (Br-AAs) as synthons for cross-coupling (e.g., Suzuki-Miyaura) or as heavy-atom probes, the choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (ter...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers utilizing brominated amino acids (Br-AAs) as synthons for cross-coupling (e.g., Suzuki-Miyaura) or as heavy-atom probes, the choice between Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl) protection is dictated by two factors: indole moiety stability and downstream metal catalysis compatibility .

  • The Verdict: Fmoc chemistry is the superior standard for brominated amino acids due to the avoidance of Hydrofluoric Acid (HF) cleavage required by Boc chemistry. HF can degrade C-Br bonds and sensitive aryl-halide motifs.

  • The Nuance: For Bromotryptophan (Br-Trp) , the indole nitrogen is highly susceptible to alkylation during standard Fmoc-strategy cleavage (TFA). Therefore, the specific derivative Fmoc-Br-Trp(Boc)-OH (where Boc protects the side chain) is the critical solution, effectively hybridizing the stability of Boc with the orthogonality of Fmoc.

Mechanistic Analysis: The Stability Matrix

The C-X Bond Liability

The Carbon-Bromine (C-Br) bond on an aromatic ring is electronically stable to standard deprotection reagents (20% Piperidine or 95% TFA). However, it introduces an inductive electron-withdrawing effect that alters the reactivity of the aromatic ring.

FeatureFmoc Environment (Base)Boc Environment (Acid)Risk Assessment
Reagent 20% Piperidine in DMF95% TFA (Fmoc cleavage) or HF (Boc cleavage)HF is Critical Risk
Br-Phenylalanine Stable. No side reactions.Stable in TFA.[1][2] Variable in HF.Safe in Fmoc; Caution in Boc (HF).
Br-Tryptophan Stable (Indole N-H is safe).Unstable. Indole is electron-rich; Br withdrawal makes N-H acidic and C2/C5 nucleophilic.High Risk. Requires scavengers or side-chain protection.
Racemization Low risk (with HOBt/DIC).Low risk.Manageable in both.
The "Indole Alkylation" Trap

The most common failure mode in Br-Trp synthesis is tert-butyl cation attack . During TFA cleavage of side-chain protecting groups (tBu, Boc), massive amounts of


 carbocations are generated.
  • Mechanism: The electron-rich indole ring acts as a scavenger.

  • Impact of Bromine: The Br atom deactivates the ring slightly but does not prevent attack. In fact, it can direct electrophilic attack to the unsubstituted positions, creating complex impurity profiles (+56 Da adducts).

Comparative Performance Data

The following data summarizes the purity profiles of a model peptide H-Ala-X-Gly-OH (where X = Br-AA) synthesized via standard protocols.

Table 1: Stability of Brominated Amino Acids under Cleavage Conditions
Amino Acid DerivativeCleavage Condition% Intact Product (HPLC)Major Side Product
Fmoc-4-Br-Phe-OH 95% TFA / 2.5% TIS / 2.5% H2O>99% None detected.
Boc-4-Br-Phe-OH HF / p-Cresol (0°C, 1h)92% Debrominated species (<5%)
Fmoc-5-Br-Trp-OH (No side chain prot.)95% TFA / Scavengers78% +56 Da (tBu alkylation), +16 Da (Oxidation)
Fmoc-5-Br-Trp(Boc)-OH 95% TFA / Scavengers>98% None. (Boc removed during cleavage, protecting N until end).

Critical Insight: The use of unprotected Fmoc-5-Br-Trp-OH results in ~22% product loss due to indole modification. Using the side-chain protected Fmoc-5-Br-Trp(Boc)-OH restores stability to >98%.

Decision Logic & Workflows

Selection Guide (Graphviz)

DecisionMatrix Start Start: Select Brominated AA AA_Type Amino Acid Type? Start->AA_Type Br_Phe Bromo-Phenylalanine AA_Type->Br_Phe Br_Trp Bromo-Tryptophan AA_Type->Br_Trp App Downstream Application? Br_Phe->App Trp_Prot Side Chain Protection Required? Br_Trp->Trp_Prot Suzuki On-Resin Suzuki Coupling App->Suzuki Pd Catalysis Native Native Peptide (Probe) App->Native Rec_Phe Recommendation: Standard Fmoc-4-Br-Phe-OH Suzuki->Rec_Phe Rink Amide Resin Native->Rec_Phe Rec_Trp_Boc Recommendation: Fmoc-Br-Trp(Boc)-OH (Prevents Alkylation) Trp_Prot->Rec_Trp_Boc Standard/High Purity Rec_Trp_Unprot Recommendation: Fmoc-Br-Trp-OH (Requires High Scavenger Load) Trp_Prot->Rec_Trp_Unprot Cost Sensitive (Risky)

Figure 1: Decision matrix for selecting the correct brominated amino acid derivative based on residue type and application.

Experimental Protocols

Protocol A: Synthesis with Fmoc-Br-Trp(Boc)-OH

Objective: Synthesize a peptide containing 5-Bromo-Tryptophan without indole degradation.

Reagents:

  • Resin: Rink Amide MBHA (Loading 0.5 mmol/g).

  • Coupling: DIC (Diisopropylcarbodiimide) / Oxyma Pure.

  • Cleavage Cocktail ("Reagent K" modified): TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%).[3][4]

Step-by-Step:

  • Swelling: Swell resin in DMF for 30 mins.

  • Deprotection: Treat with 20% Piperidine in DMF (2 x 5 min). Wash with DMF (5x).

  • Coupling (Br-AA):

    • Dissolve Fmoc-5-Br-Trp(Boc)-OH (3 eq) and Oxyma Pure (3 eq) in minimal DMF.

    • Add DIC (3 eq) and pre-activate for 2 mins.

    • Add to resin and shake for 60 mins at Room Temp.

    • Note: Do not use heating for Halogenated Trp to avoid racemization.

  • Final Cleavage:

    • Wash resin with DCM (3x) and dry under N2.

    • Add cooled (4°C) Cleavage Cocktail.

    • Shake for 2.5 hours at Room Temp.

    • Precipitate in cold Diethyl Ether.[3][4]

    • Centrifuge and lyophilize.

Validation:

  • Analyze via HPLC (C18 column, Gradient 5-95% ACN).

  • Look for mass shift: Target Mass (M). Common impurity is M+56 (tBu adduct). If M+56 is <1%, protocol is successful.

Protocol B: On-Resin Suzuki-Miyaura Coupling

Objective: Cross-couple a phenylboronic acid to a resin-bound Br-Phe peptide.

Workflow Diagram (Graphviz):

SuzukiWorkflow Step1 1. Peptide Assembly (Fmoc-Br-Phe on Rink Amide) Step2 2. Fmoc Removal (N-Terminus) Step1->Step2 Step3 3. N-Terminus Capping (Acetylation/Boc) Step2->Step3 Essential to prevent Pd chelation by amine Step4 4. Suzuki Coupling (Pd(PPh3)4, Na2CO3, Boronic Acid) Step3->Step4 Degas Solvents! Step5 5. Final Cleavage (TFA) Step4->Step5

Figure 2: Workflow for on-resin Suzuki coupling. Note that the N-terminus must be capped or protected (e.g., with Boc) during the metal catalysis step to prevent side reactions.

Methodology:

  • Peptide Assembly: Synthesize peptide on Rink Amide resin using standard Fmoc SPPS.

  • N-Terminal Protection: If the N-terminus is not part of the reaction, Acetylate it (Ac2O/DIEA) or protect with Boc-Gly-OH (if the N-term is needed later). Free amines can poison Pd catalysts.

  • Catalyst Mix:

    • Solvent: DMF:Water (9:1). Water is essential for the base solubility.

    • Base: Na2CO3 (2M aqueous, 5 eq).

    • Catalyst: Pd(PPh3)4 (0.1 eq).

    • Boronic Acid: Phenylboronic acid (5 eq).

  • Reaction:

    • Degas the resin/solvent mixture with Argon for 10 mins (Critical to prevent homocoupling).

    • Add Catalyst Mix.[5]

    • Heat to 80°C for 4 hours (or Microwave: 60°C, 30 mins).

  • Wash: Wash extensively with DMF, then Sodium Diethyldithiocarbamate (0.5% in DMF) to remove Palladium traces (turn resin from black/grey to white).

References

  • Isidro-Llobet, A., et al. (2009). "Amino Acid-Protecting Groups."[1][4][6][7][8][] Chemical Reviews, 109(6), 2455-2504. Link

  • Maity, P., et al. (2016). "The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization."[10] Molecules, 21(1), 34. Link

  • BenchChem Technical Support. (2025). "Deprotection of 5-Bromo-L-tryptophan in Peptides." BenchChem Protocols. Link

  • Coin, I., et al. (2007). "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256. Link

  • Pardeshi, S., et al. (2018). "Side reactions in peptide synthesis: An overview." Bibliomed. Link

Sources

Comparative

Late-Stage Peptide Functionalization: Suzuki-Miyaura vs. Sonogashira Coupling

A Comparative Technical Guide for Drug Discovery & Chemical Biology Executive Summary: The Verdict For the Senior Application Scientist, the choice between Suzuki-Miyaura and Sonogashira coupling in peptide chemistry is...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Technical Guide for Drug Discovery & Chemical Biology

Executive Summary: The Verdict

For the Senior Application Scientist, the choice between Suzuki-Miyaura and Sonogashira coupling in peptide chemistry is rarely about preference—it is dictated by the phase of synthesis and the structural biology goals .

  • Select Suzuki-Miyaura when working with unprotected peptides or proteins in aqueous media . Its superior tolerance for water, lack of required co-catalysts (like Copper), and the high solubility of boronic acids make it the gold standard for "bio-orthogonal" labeling and late-stage diversification of complex biomolecules.

  • Select Sonogashira when performing on-resin macrocyclization (stapling) or when a linear, rigid linker is required to span a specific distance between residues. While "copper-free" variants exist, Sonogashira is most robust in organic solvents (DMF/NMP) during Solid Phase Peptide Synthesis (SPPS).

Mechanistic Foundations & Structural Impact

To control the outcome of a modification, one must understand the catalytic constraints. Both reactions rely on Palladium(0), but their requirements for transmetallation define their utility in peptide chemistry.

The Geometry of the Linker
  • Suzuki (sp²-sp²): Forms a biaryl bond. This introduces a specific "twist" (dihedral angle ~30-40°) due to steric clash between ortho-protons. It is excellent for increasing lipophilicity without inducing a linear strut.

  • Sonogashira (sp²-sp): Forms an aryl-alkyne bond. This creates a rigid, linear spacer. In peptide stapling, this linearity dictates the "span" of the staple (e.g., connecting

    
     and 
    
    
    
    residues).
DOT Diagram: Mechanistic Decision Tree

The following diagram outlines the critical decision pathways for selecting the correct coupling strategy based on substrate constraints.

PeptideCouplingDecision Start Substrate Status Resin On-Resin (Protected) Start->Resin Solution In-Solution (Unprotected/Folded) Start->Solution LinkerType Required Linker Geometry? Resin->LinkerType Env Solvent Tolerance Solution->Env Rigid Linear/Rigid (Stapling) LinkerType->Rigid Stapling Flexible Biaryl/Twisted (Labeling) LinkerType->Flexible Diversity Rec_Sono RECOMMENDATION: Sonogashira Coupling (Std. Cu/Pd conditions) Rigid->Rec_Sono Organic DMF/NMP OK Flexible->Organic Aqueous Buffer/Water Required Env->Aqueous Rec_Suzuki RECOMMENDATION: Aqueous Suzuki-Miyaura (Water-soluble Ligands) Organic->Rec_Suzuki If Boronic Acid available Aqueous->Rec_Suzuki High Solubility Rec_CuFree RECOMMENDATION: Cu-Free Sonogashira (Specialized Ligands) Aqueous->Rec_CuFree If Alkyne Required

Caption: Decision matrix for selecting coupling strategies based on peptide protection status and structural requirements.

Critical Performance Comparison

The following data synthesizes experimental outcomes from recent literature regarding reaction conditions and limitations.

FeatureSuzuki-Miyaura CouplingSonogashira Coupling
Primary Utility Protein labeling, 18F-PET tracer synthesis, side-chain diversification.Peptide stapling (macrocyclization), rigid linker installation.
Aqueous Compatibility Excellent. Boronic acids are generally water-soluble (as borates).[1]Poor. Alkynes are hydrophobic; often requires organic co-solvents (DMSO/MeCN).
Catalyst Toxicity Low. Pd-only systems available.High. Standard protocols require Copper (CuI) , which generates ROS and chelates His/Cys residues.
Reagent Stability Moderate. Boronic acids can protodeboronate or oxidize.High. Terminal alkynes are shelf-stable.
Bio-Orthogonality High. Compatible with Cys (if Pd scavenged) and Lys.Moderate. Copper can trigger non-specific oxidation of proteins.
Typical Yield (Peptide) 70–95% (On-resin or Solution).50–85% (On-resin); <40% (Aqueous without specialized ligands).
Detailed Experimental Protocols

These protocols are designed to be self-validating . The inclusion of specific checkpoints (HPLC/MS) ensures the user can verify success at critical junctures.

Protocol A: Aqueous Suzuki-Miyaura for Protein/Peptide Modification

Target Application: Labeling an unprotected peptide containing p-Iodo-Phenylalanine (p-I-Phe) in buffer.

Reagents:

  • Catalyst: Pd(OAc)₂ pre-complexed with ADHP (2-amino-4,6-dihydroxypyrimidine) or sSPhos (sulfonated SPhos) for water solubility.

  • Base: Na₂HPO₄ (pH 8.0).

  • Substrate: Peptide containing p-I-Phe (0.5 mM final conc).

  • Coupling Partner: Aryl-boronic acid (20–50 equivalents).

Workflow:

  • Buffer Prep: Prepare 100 mM phosphate buffer (pH 8.0). Degas by sparging with argon for 15 minutes. Reason: Oxygen promotes homocoupling of boronic acids and deactivates Pd.

  • Catalyst Formation: In a separate vial, mix Pd(OAc)₂ and ADHP (1:2 ratio) in degassed water. Sonicate until a clear yellow solution forms.

  • Reaction Assembly:

    • Add peptide stock to the buffer.

    • Add Boronic Acid (dissolved in minimal DMSO or water if soluble).

    • Add Catalyst solution (5 mol% relative to peptide).

  • Incubation: Seal vial under argon. Incubate at 37°C for 30–60 minutes .

  • Quench & Scavenge: Add 3-mercaptopropionic acid (excess) to quench and chelate Pd.

  • Validation: Analyze via LC-MS. Look for the mass shift corresponding to the aryl group (-I + Ar).

    • Checkpoint: If dehalogenation (replacement of I with H) is observed, lower the temperature or increase boronic acid concentration.

Protocol B: On-Resin Sonogashira Macrocyclization

Target Application: Creating a rigid staple between two residues on a solid support.

Reagents:

  • Resin: Rink Amide resin with peptide chain containing p-I-Phe and Propargylglycine (Pra).

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Co-Catalyst: CuI (10 mol%).

  • Base: Diisopropylethylamine (DIEA, 20 eq).

  • Solvent: Degassed DMF (Anhydrous).

Workflow:

  • Resin Prep: Swell resin in DMF for 20 mins. Spurge the slurry with Nitrogen.

  • Cocktail Prep: Dissolve Pd(PPh₃)₄ and CuI in degassed DMF containing DIEA. Note: The solution should remain clear/yellow. Green indicates oxidation of Copper.

  • Coupling: Add the cocktail to the resin. Shake at room temperature for 4–16 hours.

  • Washing (Critical):

    • Wash 3x with DMF.

    • Wash 3x with solution of sodium diethyldithiocarbamate (0.5% w/v in DMF) to remove Copper. Reason: Copper trapped in the resin will cause oxidation/aggregation during cleavage.

    • Wash 3x with DCM.

  • Cleavage: Standard TFA cleavage.

  • Validation: LC-MS. The mass should reflect the loss of HI (Mass = Precursor - 128 Da).

    • Checkpoint: If the peak is broad, it may indicate incomplete copper removal.

Troubleshooting & Palladium Scavenging

A major hurdle in peptide drug development is residual metal contamination (limit <10 ppm).

The Problem: Palladium binds efficiently to Sulfur (Met, Cys) and Nitrogen (His) atoms in peptides. The Solution: Do not rely on HPLC alone to remove Pd.

Recommended Scavenging Protocol:

  • MP-TMT Resin (Macroporous Trimercaptotriazine):

    • After cleavage (for solution phase) or post-reaction (for aqueous phase), add MP-TMT resin (4 equivalents relative to Pd).

    • Agitate for 2 hours. Filter.

    • Data Support: Studies show TMT scavengers reduce Pd from ~1000 ppm to <5 ppm in peptide samples, superior to standard silica thiols.

Mechanistic Visualization (Graphviz)

The following diagram illustrates the catalytic cycle differences, highlighting the "danger zones" for peptide integrity.

CatalyticCycles Pd0 Pd(0) Active Species OxAdd Oxidative Addition (Peptide-I + Pd) Pd0->OxAdd PdII_Int Pd(II) Intermediate OxAdd->PdII_Int Trans_Suz Transmetallation (Hydroxyl/Base assisted) PdII_Int->Trans_Suz Suzuki Path Trans_Sono Transmetallation (Cu to Pd transfer) PdII_Int->Trans_Sono Sonogashira Path Boron Boronic Acid (R-B(OH)2) + Base Boron->Trans_Suz RedElim Reductive Elimination (Product Release) Trans_Suz->RedElim Alkyne Alkyne + Cu(I) Cu_Cycle Copper Cycle (Cu-Acetylide formed) Alkyne->Cu_Cycle Cu_Cycle->Trans_Sono Danger: ROS Generation Trans_Sono->RedElim RedElim->Pd0 Regeneration Product Modified Peptide RedElim->Product

Caption: Comparative catalytic cycles. Note the Copper Cycle in Sonogashira as a potential source of oxidative damage to peptides.

References
  • Chalker, J. M., Wood, C. S., & Davis, B. G. (2009). A convenient catalyst for aqueous and protein Suzuki-Miyaura cross-coupling.[1][2][3][4][5][6] Journal of the American Chemical Society. Link

  • Li, H., et al. (2011). Copper-free Sonogashira cross-coupling for functionalization of alkyne-encoded proteins in aqueous medium.[5][7] Journal of the American Chemical Society. Link

  • Villo, P., & Kanger, T. (2017). The Suzuki–Miyaura Cross-Coupling as a Versatile Tool for Peptide Diversification and Cyclization.[8][9] Molecules. Link

  • Schafroth, M. A., et al. (2015). Synthesis of bisarylethyne–peptide conjugates. Organic Chemistry Frontiers. Link

  • Verkerk, U. H., et al. (2013). Enhanced Aqueous Suzuki–Miyaura Coupling Allows Site-Specific Polypeptide 18F-Labeling.[4][6] Journal of the American Chemical Society. Link

Sources

Validation

benefits of using pre-loaded resins with Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

The following guide provides a technical comparison and operational analysis of resin strategies for the inclusion of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid in Solid Phase Peptide Synthesis (SPPS). Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical comparison and operational analysis of resin strategies for the inclusion of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid in Solid Phase Peptide Synthesis (SPPS).

Executive Summary

For the synthesis of peptides containing Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (hereafter referred to as Fmoc-R-3-Br-Phe-OH ), the use of pre-loaded resins is superior to manual loading protocols.[1]

While manual loading offers theoretical flexibility, the steric bulk of the ortho-bromo substituent combined with the


-amino acid backbone introduces significant kinetic barriers to the initial resin attachment. Experimental data indicates that pre-loaded resins provide a 25-40% increase in crude purity  for difficult sequences and reduce total synthesis time by approximately 18 hours, primarily by eliminating the variable and rate-limiting "first attachment" step.

The Molecule: Structural Challenges

To understand the operational necessity of pre-loaded resins, one must first analyze the substrate.

  • 
    -Amino Backbone:  Unlike standard 
    
    
    
    -amino acids, this molecule has an extra methylene group (
    
    
    ) between the carboxylic acid and the amine-bearing chiral center.[1] This alters the transition state geometry during coupling, often requiring longer reaction times.
  • Steric Hindrance (The Ortho-Bromo Effect): The bromine atom at the 2-position of the phenyl ring creates significant steric occlusion. When anchoring this residue to a solid support (linker), this bulk hinders the nucleophilic attack required for esterification, leading to low substitution levels (

    
    ) if standard protocols are used.
    

Comparative Analysis: Pre-loaded vs. Manual Loading

The following analysis contrasts the two approaches across three critical vectors: Loading Efficiency , Chemical Integrity , and Operational Viability .

A. Loading Efficiency & Reproducibility

Manual Loading (The Variable): Anchoring the first amino acid to a linker (e.g., 2-Chlorotrityl chloride or Wang) is a heterogeneous reaction. For bulky residues like Fmoc-R-3-Br-Phe-OH, the diffusion of the activated amino acid into the resin pores is slow.

  • Risk:[2] Incomplete loading results in unreacted linker sites.[1] These must be capped (e.g., with methanol), but "leaky" capping can lead to deletion sequences or truncated peptides later in the synthesis.

  • Outcome: Variable loading (0.3 to 0.6 mmol/g) batch-to-batch.[1]

Pre-loaded (The Constant): Industrial loading is performed under optimized solution-phase-like conditions (often using cesium salts in elevated temperatures) before the resin is dried and QC-tested.[1]

  • Benefit: Guaranteed substitution (typically

    
    ).[1]
    
  • Outcome: The "First Residue" is already covalently secured, removing the kinetic barrier of the initial attachment.

B. Chemical Integrity (Racemization & Side Reactions)

Manual Loading: To force the bulky Fmoc-R-3-Br-Phe-OH onto a Wang resin, chemists often employ DMAP (4-Dimethylaminopyridine) as a catalyst.[1]

  • Mechanism of Failure: While

    
    -amino acids are more resistant to oxazolone-mediated racemization than 
    
    
    
    -amino acids, the use of high concentrations of DMAP for extended periods can still induce base-catalyzed epimerization or premature Fmoc removal.[1]
  • Di-peptide Formation: During the activation of the carboxyl group, there is a risk of forming symmetrical anhydrides that can lead to double-hits (oligomerization) on the resin.

Pre-loaded: Manufactured resins are loaded using controlled stoichiometry that prevents oligomerization.[1] The absence of harsh activation steps (like SOCl


 activation of resin handles) preserves the chiral integrity of the (R)-center.
C. Operational Viability (Cost & Time)[1]
  • Reagent Cost: Fmoc-R-3-Br-Phe-OH is a high-value intermediate.[1] Manual loading typically requires a 4-5x molar excess to drive the reaction to completion. This wastes 80% of the precious starting material.

  • Pre-loaded: Requires 0 equivalents of free amino acid for the first step.

Summary Data Table
FeatureManual Loading (Wang/2-CTC)Pre-loaded Resin
Reagent Excess Required 4.0 - 5.0 equivalents0 equivalents
Loading Time 4 - 24 Hours0 Hours (Ready to Swell)
Substitution Precision High Variance (

)
Precision QC (

)
Racemization Risk Moderate (if DMAP used)Negligible
Solvent Use High (DCM/DMF washes)Low

Experimental Validation: Workflow Visualization

The following diagram illustrates the divergence in workflow complexity. The "Manual Path" introduces multiple critical failure points (red nodes) that are bypassed entirely by the "Pre-loaded Path."

SPPS_Workflow Start Project Start: Target Peptide with C-term Fmoc-R-3-Br-Phe Manual_Choice Option A: Manual Loading Start->Manual_Choice Preload_Choice Option B: Pre-loaded Resin Start->Preload_Choice Resin_Prep Resin Preparation (Swelling & Activation) Manual_Choice->Resin_Prep Coupling_Step Coupling Reaction (5 eq. Amino Acid + DIC/DMAP) 12-24 Hours Resin_Prep->Coupling_Step QC_Check QC: Check Loading Level (UV Fmoc Quantitation) Coupling_Step->QC_Check Decision Loading Sufficient? QC_Check->Decision Recouple Repeat Coupling (Waste more Reagent) Decision->Recouple No (<0.3 mmol/g) Capping Capping Unreacted Sites (MeOH/DIPEA) Decision->Capping Yes Recouple->Coupling_Step Deprotect Fmoc Deprotection (20% Piperidine) Capping->Deprotect Swell Resin Swelling (30 mins DMF) Preload_Choice->Swell Swell->Deprotect Elongation Peptide Elongation (Standard SPPS Cycles) Deprotect->Elongation

Figure 1: Comparative workflow for initiating SPPS. Note the "Recouple" loop in the manual path, which is a common bottleneck for sterically hindered residues.

Detailed Protocols

Protocol A: The "Self-Validating" Pre-loaded Workflow (Recommended)

This protocol assumes the use of H-Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyryl-2-Chlorotrityl Resin .[1]

  • Resin Selection: Calculate the required scale. For a 0.1 mmol synthesis using resin with a loading of 0.6 mmol/g:

    
    [1]
    
  • Swelling (Critical Step):

    • Place resin in the reaction vessel.[3][4]

    • Add DCM (Dichloromethane) (not DMF initially) to swell.[1] 2-CTC resins swell best in DCM.[1] Agitate gently for 30 minutes.

    • Validation: Visually confirm the resin bed volume has increased by ~3-4x.

  • Solvent Exchange: Wash 3x with DMF to prepare for Fmoc removal.[1][3]

  • Initial Deprotection:

    • Add 20% Piperidine in DMF.[1][3][4][5] React for 5 minutes, drain.

    • Add fresh 20% Piperidine in DMF.[1] React for 10 minutes, drain.

    • Note: The UV absorbance of the drain waste can be measured at 301 nm to confirm the presence of the fulvene-piperidine adduct, validating that the first amino acid was indeed on the resin.

Protocol B: Manual Loading (For Comparison Only)

Use this only if pre-loaded resin is unavailable.[1]

  • Activation: Dissolve Fmoc-R-3-Br-Phe-OH (4 eq.) in dry DCM. Add DIPEA (8 eq.).

  • Coupling: Add the solution to 2-Chlorotrityl Chloride Resin (1 eq.).

  • Incubation: Agitate for 2 hours at room temperature.

  • Capping: Add Methanol (1 mL per gram resin) and mix for 15 minutes to cap unreacted chloride linkers.

  • Washing: Extensive washing with DCM, then DMF.[1]

  • Loading Test (Mandatory): Dry a small aliquot of resin. Perform a quantitative UV Fmoc test.

    • Failure Mode: If loading is

      
      , do not proceed.[1] The synthesis will likely fail due to aggregation effects at low density.
      

Conclusion

For Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid , the operational risks associated with manual loading—specifically the steric hindrance of the bromine atom and the cost of the reagent—far outweigh the premium price of pre-loaded resins.

Recommendation: Adopt Pre-loaded 2-Chlorotrityl or Wang Resins as the standard operating procedure for this building block to ensure batch-to-batch consistency and maximize yield.[1]

References

  • Bachem. (2023).[1] Fmoc Solid Phase Peptide Synthesis (SPPS) - Methodology and Tips. Bachem. Link

  • Merck/Sigma-Aldrich. (n.d.).[1] Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid Product Specification. Sigma-Aldrich.[1] Link[1]

  • National Institutes of Health (NIH). (2020).[1] Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. PMC. Link

  • Biotage. (2023).[1][2] How To Load The First Amino Acid Onto Wang Resin. Biotage Blog. Link

  • AAPPTec. (n.d.).[1] Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec.[1] Link

Sources

Comparative

Strategic Selection of Nitrogen Protecting Groups for 3-Amino-4-(2-bromophenyl)-butyric Acid

The following guide details the strategic selection of nitrogen protecting groups for 3-amino-4-(2-bromophenyl)-butyric acid , a valuable chiral -amino acid scaffold. This guide moves beyond standard textbook lists to ad...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the strategic selection of nitrogen protecting groups for 3-amino-4-(2-bromophenyl)-butyric acid , a valuable chiral


-amino acid scaffold.

This guide moves beyond standard textbook lists to address the specific chemoselective challenge posed by the ortho-bromophenyl moiety: a reactive handle that is susceptible to debromination (hydrodehalogenation) under standard hydrogenolysis conditions and metal insertion during palladium-catalyzed deprotection.

Part 1: The Chemoselective Challenge

The molecule 3-amino-4-(2-bromophenyl)-butyric acid contains three competing functionalities:

  • 
    -Amino Group:  The target for protection.
    
  • Carboxylic Acid: Often esterified, but requires orthogonal handling.

  • 2-Bromophenyl (Aryl-Br): The critical "liability."

    • Risk 1:Hydrodehalogenation. Standard hydrogenolysis (H

      
      , Pd/C) used for Cbz removal will rapidly cleave the C–Br bond, destroying the scaffold.
      
    • Risk 2:[1]Metal Insertion. Pd(0) sources used for Alloc removal can oxidatively add to the Aryl-Br bond if the catalytic cycle is not tightly controlled.

    • Risk 3:[2]Base Sensitivity. Strong bases (e.g., for alkylation) may trigger cyclization or elimination reactions due to the proximity of the amine and the aryl halide.

Decision Matrix: Selecting the Right Group

The following decision tree guides your selection based on downstream chemistry.

PG_Selection Start Start: 3-Amino-4-(2-bromophenyl)-butyric Acid Q1 Is the next step a Pd-catalyzed Cross-Coupling (Suzuki/Heck)? Start->Q1 Yes Avoid Alloc (Pd interference) Avoid Cbz (Hydrogenolysis risk) Q1->Yes Yes No Is the product Acid-Sensitive? Q1->No No Teoc Teoc Yes->Teoc Use Teoc (Fluoride labile) High Orthogonality Boc Boc Yes->Boc Use Boc (Acid labile) Robust Standard Q2 Is the product Base-Sensitive? No->Q2 Is the product Base-Sensitive? Yes_Base Yes_Base Q2->Yes_Base Yes No_Base No_Base Q2->No_Base No Yes_Base->Teoc Use Teoc (Neutral removal) Yes_Base->Boc Use Boc (Acid removal) Fmoc Fmoc No_Base->Fmoc Use Fmoc (Base removal) Cbz_Acid Cbz_Acid No_Base->Cbz_Acid Use Cbz (ONLY if removed by Acid/Lewis Acid)

Figure 1: Strategic decision tree for protecting group selection ensuring Aryl-Br survival.

Part 2: Comparative Analysis of Protecting Groups

The "Gold Standard" Alternatives: Teoc and Boc

For this specific scaffold, Teoc (2-(Trimethylsilyl)ethoxycarbonyl) and Boc (tert-Butyloxycarbonyl) are the superior choices. They offer high stability against the aryl bromide and allow deprotection without touching the halogen.

FeatureTeoc (Recommended)Boc (Standard)
Reagent Teoc-OSu or Teoc-ClBoc

O
Deprotection Fluoride (TBAF, TAS-F) Acid (TFA, HCl)
Ar-Br Stability Excellent (Inert to F

)
Excellent (Inert to Acid)
Orthogonality Survives Acid & BaseSurvives Base
Cost HighLow

Why Teoc? Teoc is cleaved by fluoride ions (TBAF) via a mechanism driven by the formation of a strong Si–F bond. This condition is completely orthogonal to the aryl bromide. Unlike acid (Boc) or base (Fmoc), fluoride treatment rarely affects other sensitive esters or the Ar-Br bond, making Teoc ideal for complex multistep synthesis involving this scaffold [1].

The "Conditional" Alternative: Alloc

Alloc (Allyloxycarbonyl) is useful but carries a specific risk.

  • Mechanism: Deprotection uses Pd(0) (e.g., Pd(PPh

    
    )
    
    
    
    ) and a scavenger (PhSiH
    
    
    or Dimedone).
  • The Risk: Pd(0) can undergo oxidative addition into the Ar-Br bond, leading to side products or catalyst poisoning.

  • The Fix: Use PhSiH

    
     (Phenylsilane)  as the scavenger.[2][3] It accelerates the 
    
    
    
    -allyl reduction significantly faster than Ar-Br oxidative addition occurs. Strict anaerobic conditions and limited reaction times are mandatory [2].
The "Trap": Cbz (Benzyloxycarbonyl)

Standard Warning: Do NOT use catalytic hydrogenolysis (H


, Pd/C) to remove Cbz. It will quantitatively debrominate the ring, yielding the phenyl analog.
  • The Workaround: Cbz can be used if removed via acidolysis (HBr/AcOH) or Lewis Acid (BBr

    
     or AlCl
    
    
    
    ).[4] However, BBr
    
    
    is harsh and may cleave other ethers. Only use Cbz if Boc/Fmoc/Teoc are chemically forbidden [3].

Part 3: Experimental Protocols

Protocol A: Teoc Protection (Recommended High-Value Route)

Best for: Preserving the Ar-Br for late-stage cross-coupling.

  • Dissolution: Dissolve 3-amino-4-(2-bromophenyl)-butyric acid (1.0 equiv) in a 1:1 mixture of water and Dioxane (0.2 M).

  • Base: Add NaHCO

    
     (2.5 equiv) and stir until clear.
    
  • Reagent: Add Teoc-OSu (N-[2-(Trimethylsilyl)ethoxycarbonyloxy]succinimide) (1.2 equiv).

  • Reaction: Stir at room temperature for 12–18 hours. Monitor by LC-MS (Teoc derivatives are UV active).

  • Workup: Acidify carefully to pH 3 with 1N HCl (cold). Extract with EtOAc (3x). Wash organic layer with brine, dry over Na

    
    SO
    
    
    
    .
  • Purification: Recrystallize from Hexanes/EtOAc.

    • Yield Expectation: 85–92%.

Deprotection (TBAF Method): Treat the Teoc-protected substrate (1.0 equiv) in THF (0.1 M) with TBAF (1.0 M in THF, 2.0 equiv). Stir at 0°C to RT for 2 hours. Quench with water. The Ar-Br remains 100% intact.

Protocol B: Chemoselective Alloc Deprotection (In presence of Ar-Br)

Use this ONLY if you need orthogonality to both Acid and Base.

  • Setup: Dissolve Alloc-protected substrate in dry CH

    
    Cl
    
    
    
    under Argon.
  • Scavenger: Add Phenylsilane (PhSiH

    
    )  (2.0 equiv). Note: This is superior to morpholine for this substrate.
    
  • Catalyst: Add Pd(PPh

    
    )
    
    
    
    (0.05 equiv).
  • Timing: Stir strictly for 15–30 minutes. Do not let it stir overnight.

  • Quench: Dilute with Et

    
    O. The amine precipitates as the salt if HCl is added, or can be isolated by extraction.
    
    • Success Metric: >95% retention of Ar-Br if reaction time is <45 mins.

Part 4: Performance Comparison Data

The following table summarizes the stability of the 2-bromophenyl moiety under various deprotection conditions.

Protecting GroupDeprotection ReagentCondition SeverityAr-Br Survival RateRecommendation
Teoc TBAF / THFMild (Neutral)>99% Highly Recommended
Boc TFA / DCMStrong Acid>99% Recommended
Fmoc 20% Piperidine / DMFMild Base98% Recommended
Alloc Pd(PPh

)

/ PhSiH

Metal Catalysis92–95% *Use with Caution
Cbz H

/ Pd/C
Hydrogenolysis<5% FORBIDDEN
Cbz HBr / AcOHStrong Acid90% Last Resort

*Alloc survival rate depends heavily on strict exclusion of oxygen and short reaction times.

References

  • Teoc Group Stability & Deprotection

    • Kocienski, P. J. (2005). Protecting Groups. Thieme.
    • Chem-Station Int. Ed. (2019). Teoc Protecting Group.[5][6][7][8] Link

  • Alloc Deprotection & Scavengers

    • Thayer, D. A., et al. (2010). Polymer-based Alloc deprotection. Journal of Organic Chemistry. (Comparison of silane vs. amine scavengers).
    • BenchChem. (2025).[2][4] The Allyloxycarbonyl (Alloc) Protecting Group: A Technical Guide. Link

  • Cbz Removal Alternatives

    • Technical Disclosure Commons. (2025).[2][4][9] Acid-Mediated Deprotection of Cbz Groups. Link

    • Sajiki, H. (1995). Selective inhibition of benzyl ether hydrogenolysis. Tetrahedron Letters. (Discusses Pd poisoning issues).

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Safe Disposal and Handling of Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

[1] Executive Summary This guide outlines the mandatory disposal and handling protocols for Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid .[1] Due to the presence of the 2-bromophenyl moiety and the Fmoc protecting gro...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

This guide outlines the mandatory disposal and handling protocols for Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid .[1] Due to the presence of the 2-bromophenyl moiety and the Fmoc protecting group, this compound requires strict segregation from non-halogenated waste streams and basic solutions.

Critical Disposal Classification: HALOGENATED ORGANIC WASTE

Chemical Profile & Hazard Identification

Effective disposal requires understanding the chemical architecture that dictates waste stream compatibility.[1]

FeatureChemical MoietyOperational Implication
Halogenation 2-Bromophenyl groupMANDATORY: Must be disposed of in Halogenated waste streams.[1][2] Combustion of bromine generates corrosive HBr gas; segregating halogens protects standard incinerators.[1]
Protecting Group Fmoc (Fluorenylmethyloxycarbonyl)pH SENSITIVITY: Unstable in basic conditions (e.g., amines, hydroxides).[1][3] Cleavage releases dibenzofulvene and CO₂ gas, creating pressure buildup risks in sealed waste containers.[3]
Backbone

-Amino Acid
ACIDITY: The free carboxylic acid terminus makes the compound weak-moderately acidic.[1]

GHS Hazard Classification (Predicted based on class):

  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[1][4]

Pre-Disposal Safety Protocols

Before handling waste, ensure the following barrier protections are in place.

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator if handling >500mg of dry powder outside a fume hood.[1]

  • Dermal: Nitrile gloves (Standard 4-6 mil).[1] Note: For prolonged contact with dissolved waste in DCM/DMF, use Silver Shield/Laminate gloves.[3]

  • Ocular: ANSI Z87.1 Chemical Splash Goggles.[1]

Waste Segregation & Characterization

The most common compliance failure is misclassifying this compound as "General Organic Waste."[1]

Rule 1: The Halogen Mandate

Because this molecule contains Bromine , it must never be combined with non-halogenated solvents (e.g., Acetone, Methanol, Ethyl Acetate) unless the entire container is relabeled as "Halogenated."[3]

  • Why? Non-halogenated waste is often used as fuel blending for cement kilns.[1] Halogens poison these catalysts and violate emissions permits.[1]

Rule 2: The Acid/Base Segregation

NEVER mix Fmoc-protected amino acids with waste streams containing high concentrations of bases (e.g., Piperidine, Morpholine, NaOH).[3]

  • Why? The base will cleave the Fmoc group.[5][6] This reaction releases Carbon Dioxide (CO₂) .[1] If this occurs inside a tightly capped waste drum, the pressure buildup can cause the container to bulge or rupture.

Step-by-Step Disposal Protocols

Scenario A: Disposal of Pure Solid (Expired or Excess Stock)

Use this protocol for dry powder.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.[1]

  • Labeling: Affix a hazardous waste label.

    • Primary Constituent: Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid.[1]

    • Hazard Checkbox: Toxic, Irritant.[1][3]

    • Stream Name: "Solid Halogenated Organic Waste."

  • Transfer: Transfer solid using a chemically compatible spatula.[1] Do not generate dust.[1][4]

  • Sealing: Wipe threads clean before capping to ensure a tight seal.[1]

  • Storage: Store in the Satellite Accumulation Area (SAA) away from oxidizers.

Scenario B: Disposal of Liquid Waste (Mother Liquors/HPLC Waste)

Use this protocol if the compound is dissolved in solvents like DCM, DMF, or Acetonitrile.[3]

  • Solvent Identification: Identify the primary carrier solvent.[1]

    • If dissolved in DCM/Chloroform : Stream is Halogenated .[1]

    • If dissolved in DMF/Methanol : Stream becomes Halogenated due to the solute (the amino acid).

  • pH Check (Crucial):

    • Dip a pH strip into the waste solution.[1]

    • If pH > 9: Neutralize carefully with dilute acid (e.g., 1M HCl) to pH 6-8 before capping.[1] This prevents Fmoc cleavage and gas evolution.[1]

  • Consolidation: Pour into the "Halogenated Solvent Waste" carboy.

  • Log Entry: Record the volume and approximate concentration of the brominated amino acid on the waste log sheet.

Scenario C: Spill Cleanup (Solid)
  • Isolate: Demarcate the area.[1]

  • Dampen: Cover the powder with a paper towel dampened with inert solvent (Isopropanol) to prevent dust generation.[1]

  • Sweep: Scoop the damp material into a glass waste jar.[1]

  • Wash: Clean surface with soap and water; dispose of all cleanup materials as Solid Halogenated Waste .[1]

Decision Logic for Disposal (Visualization)

The following diagram illustrates the decision-making process for segregating this specific compound.

DisposalWorkflow Start Waste: Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid StateCheck Physical State? Start->StateCheck SolidPath Solid / Powder StateCheck->SolidPath LiquidPath Liquid / Solution StateCheck->LiquidPath BinSolid BIN: Solid Halogenated Waste (Trace Halogens) SolidPath->BinSolid Place in HDPE Jar LiquidCheck Check pH LiquidPath->LiquidCheck IsBasic pH > 9 (Basic) LiquidCheck->IsBasic IsNeutral pH < 9 (Neutral/Acidic) LiquidCheck->IsNeutral Neutralize Neutralize with dilute HCl (Prevent CO2 evolution) IsBasic->Neutralize BinLiquid BIN: Liquid Halogenated Waste (DCM, Chloroform, or mixed organics) IsNeutral->BinLiquid Neutralize->BinLiquid

Figure 1: Decision tree for the safe segregation of Fmoc-protected halogenated amino acids.

Regulatory Compliance (RCRA & EPA)[1]

While this specific compound is not individually "P-listed" or "U-listed" by the US EPA, it falls under specific regulatory categories based on its characteristics:

  • Characteristic Waste: If dissolved in flammable solvents, it carries the D001 (Ignitable) code.[1]

  • Halogenated Solvents (F-List): If mixed with >10% spent halogenated solvents (e.g., Methylene Chloride), the mixture carries F001/F002 codes.[1][3][7][8]

  • Generator Responsibility: Under RCRA (40 CFR § 262.11), the generator must determine if the waste exhibits toxicity. Due to the brominated aromatic ring, treating it as Hazardous Halogenated Waste is the industry best practice to ensure compliance with Land Disposal Restrictions (LDR).

References

  • National Research Council. (2011).[1] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[1] [Link]1]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Parts 260-273.[1][Link]1][3]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: 29 CFR 1910.1200.[1][Link]1][3]

  • Fields, G. B., & Noble, R. L. (1990).[1][3] Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids.[1][9][10] International Journal of Peptide and Protein Research, 35(3), 161–214.[1][3] (Reference for Fmoc stability mechanisms). [Link]1]

Sources

Handling

Personal protective equipment for handling Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid

Topic: Personal protective equipment for handling Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid Audience: Researchers, scientists, and drug development professionals.[1] [1] Executive Summary Fmoc-(R)-3-amino-4-(2-brom...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid Audience: Researchers, scientists, and drug development professionals.[1]

[1]

Executive Summary

Fmoc-(R)-3-amino-4-(2-bromophenyl)-butyric acid (CAS: 788149-96-2) presents a dual-hazard profile characteristic of halogenated amino acid derivatives: particulate inhalation risks inherent to fluffy Fmoc-protected solids and cumulative halogen toxicity risks associated with the brominated aromatic moiety.[1]

This guide moves beyond generic "wear gloves" advice. It provides a self-validating safety protocol designed to protect the integrity of both the researcher and the sensitive chiral starting material during Solid-Phase Peptide Synthesis (SPPS) or peptidomimetic assembly.[1]

Part 1: Hazard Profiling & Risk Causality

Why specific PPE is required beyond standard GLP.

Hazard DomainSource of RiskMechanism of ActionOperational Consequence
Physical Electrostatic Fmoc Group Fmoc groups create high surface area, low-density solids that accumulate static charge.[1]High Dispersion Risk: The powder "jumps" during weighing, increasing inhalation risk and cross-contamination.
Chemical Bromophenyl Moiety Halogenated aromatics are lipophilic.[1]Dermal Permeation: If solubilized (e.g., in DMF/DMSO), the bromine atom enhances lipid solubility, potentially carrying the compound through standard latex gloves.
Toxicological Bioactive Backbone

-amino acid structure mimics biological substrates.[1]
Sensitization: Treated as a potent irritant (H315, H319, H335) with unknown long-term sensitization potential.[1]
Part 2: The PPE Matrix (Selection Logic)

Effective protection requires adapting PPE to the state of matter.[2][3] A static solid requires different barriers than a solution in polar aprotic solvents.

2.1 PPE Selection Workflow

The following decision tree illustrates the required PPE based on the experimental stage.

PPE_Selection Start Experimental State Solid Solid Handling (Weighing/Transfer) Start->Solid Powder Form Solution Solution Handling (Dissolved in DMF/DCM) Start->Solution Solubilized Resp_Solid Respiratory: N95 or Fume Hood (Sash <18") Solid->Resp_Solid Hand_Solid Hand: Double Nitrile (4 mil) Solid->Hand_Solid Eye_Solid Eye: Safety Glasses w/ Side Shields Solid->Eye_Solid Resp_Sol Respiratory: Fume Hood MANDATORY Solution->Resp_Sol Hand_Sol Hand: Laminate Film (Silver Shield) OR Double Nitrile (Change <15 min) Solution->Hand_Sol Eye_Sol Eye: Chemical Splash Goggles Solution->Eye_Sol

Figure 1: PPE adaptation logic based on the physical state of the reagent.

2.2 Technical Specifications for PPE[4]
ComponentStandard RequirementTechnical Justification
Glove Material Nitrile (0.11 mm / 4 mil) Latex is permeable to the carrier solvents (DMF/DCM) often used with this compound.[1] Nitrile provides superior resistance to incidental splashes.
Glove Configuration Double-Gloving Outer Layer: Sacrificial (remove immediately upon contamination).[1] Inner Layer: Biological barrier.[1] Visual indicator of breach (use contrasting colors).[1]
Respiratory P100 / N95 Only if working outside a hood (NOT recommended).[1] The Fmoc-solid is light and easily aerosolized.[1]
Body Protection Tyvek® Sleeves Recommended during weighing.[1] Static charge can attract powder to forearm hair/clothing; Tyvek sheds particles effectively.
Part 3: Operational Protocols
3.1 Weighing & Static Control (The "Jump" Hazard)

Fmoc-amino acids are notorious for static buildup.[1]

  • Environmental Control: Use an ionizing bar or anti-static gun inside the balance enclosure.

  • Vessel Selection: Use glass or anti-static plastic weighing boats. Avoid standard polystyrene boats which generate high static charge.

  • Technique:

    • Place the receiving vessel in the balance.

    • Discharge static using the ionizer.

    • Transfer solid using a metal spatula (plastic spatulas generate friction static).[1]

    • Self-Validation: If powder clings to the spatula tip or "flies" away, stop. Re-ionize the area.

3.2 Solubilization & Coupling

When dissolving in DMF (Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone):

  • Permeation Warning: These solvents are carriers.[1] If they penetrate the glove, they carry the brominated compound through the skin.

  • Protocol:

    • Inspect gloves for pinholes before handling solvents.

    • If a splash occurs: Do not wash the glove. Immediately strip the outer glove, wash hands with soap/water, and re-glove.

Part 4: Waste Disposal & Emergency Response

Because this molecule contains a Bromine atom, it cannot be disposed of in standard organic waste streams. It must be treated as Halogenated Waste .[1][5]

4.1 Disposal Decision Tree

Waste_Disposal Waste Waste Generated Type Is it Halogenated? Waste->Type Yes YES (Contains Br/Cl/F) Type->Yes Fmoc-(R)-3-amino-4-(2-bromophenyl)... No NO (C, H, O, N only) Type->No Standard Fmoc-AA Container_Halo Container: HALOGENATED ORGANIC (Red/Yellow Tag) Yes->Container_Halo Container_Non Container: NON-HALOGENATED (Clear/White Tag) No->Container_Non Destruction Destruction: High-Temp Incineration (Req. for Halogens) Container_Halo->Destruction Fuel Destruction: Fuel Blending Container_Non->Fuel

Figure 2: Segregation logic for halogenated organic waste streams.[1]

4.2 Spill Response (Solid)
  • Evacuate the immediate area of non-essential personnel.

  • PPE Up: Don N95 mask and double gloves.

  • Contain: Do not dry sweep (generates dust).[1] Cover spill with wet paper towels (dampened with water or ethanol) to suppress dust.[1]

  • Clean: Scoop up the damp material and place in a wide-mouth jar.[1] Label as "Solid Halogenated Waste."

  • Decontaminate: Wipe surface with 10% soap solution, followed by water.

References
  • Sigma-Aldrich. (2024).[1] Safety Data Sheet: Fmoc-(R)-3-amino-4-(4-bromo-phenyl)-butyric acid. Link (Note: Reference is for the 4-bromo isomer; safety profile is identical for 2-bromo isomer handling).[1]

  • Temple University Environmental Health & Safety. (2024).[1] Halogenated Solvents in Laboratories - Waste Segregation Guide. Link

  • University of Illinois Division of Research Safety. (2024).[1] Halogenated Organic Liquids - Standard Operating Procedure. Link

  • Santa Cruz Biotechnology. (2024).[1] Fmoc-(R)-3-amino-4-(4-tertbutylphenyl)butyric acid Safety Data. Link (Read-across data for Fmoc-beta-amino acid physical properties).

Sources

© Copyright 2026 BenchChem. All Rights Reserved.